2-Bromo-5-chlorophenylacetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-bromo-5-chlorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSZXWVBMOMXED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370789 | |
| Record name | 2-bromo-5-chlorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81682-38-4 | |
| Record name | 2-bromo-5-chlorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-chlorophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromo-5-chlorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-bromo-5-chlorophenylacetic acid, a key intermediate in the development of various pharmaceuticals. This document details the core synthesis mechanisms, provides step-by-step experimental protocols, and presents quantitative data in a clear, tabular format. Furthermore, logical workflows and reaction mechanisms are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical transformations.
Introduction
This compound is a substituted phenylacetic acid derivative. Its structural features, including the carboxylic acid group and the halogenated aromatic ring, make it a versatile building block in organic synthesis. The presence of both bromine and chlorine atoms at specific positions on the phenyl ring allows for selective functionalization, enabling the construction of complex molecular architectures. This guide will focus on the most practical and well-documented synthetic routes to this important compound.
Primary Synthetic Pathway: From 2-Bromo-5-chlorotoluene
The most common and direct synthesis of this compound commences with 2-bromo-5-chlorotoluene. This multi-step process involves a series of well-established organic transformations: side-chain bromination, cyanation, and subsequent hydrolysis.
Caption: Overall workflow of the primary synthesis route.
Step 1: Side-Chain Bromination of 2-Bromo-5-chlorotoluene
The initial step involves the selective bromination of the methyl group of 2-bromo-5-chlorotoluene to yield 2-bromo-5-chlorobenzyl bromide. This reaction is a free-radical substitution, typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, with N-bromosuccinimide (NBS) serving as the bromine source.[1] The reaction is generally carried out in a non-polar solvent like carbon tetrachloride under reflux conditions.[2]
Caption: Mechanism of radical side-chain bromination.
Experimental Protocol: Synthesis of 2-Bromo-5-chlorobenzyl bromide
-
To a solution of 2-bromo-5-chlorotoluene (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.02 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC or GC.
-
After completion, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 2-bromo-5-chlorobenzyl bromide.
-
The product can be further purified by recrystallization from a suitable solvent such as hexane.
| Parameter | Value |
| Reactants | 2-Bromo-5-chlorotoluene, NBS, AIBN |
| Solvent | Carbon Tetrachloride |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
Table 1: Quantitative data for the side-chain bromination of 2-bromo-5-chlorotoluene.
Step 2: Cyanation of 2-Bromo-5-chlorobenzyl bromide
The second step is a nucleophilic substitution reaction where the bromide of 2-bromo-5-chlorobenzyl bromide is displaced by a cyanide ion to form 2-bromo-5-chlorobenzyl cyanide. Sodium cyanide or potassium cyanide are commonly used as the cyanide source in a polar protic solvent mixture, such as ethanol and water.[3]
Experimental Protocol: Synthesis of 2-Bromo-5-chlorobenzyl cyanide
-
Dissolve 2-bromo-5-chlorobenzyl bromide (1 equivalent) in a mixture of ethanol and water.
-
Add sodium cyanide (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 2-bromo-5-chlorobenzyl cyanide.
-
Purification can be achieved by vacuum distillation or column chromatography.
| Parameter | Value |
| Reactants | 2-Bromo-5-chlorobenzyl bromide, NaCN |
| Solvent | Ethanol/Water |
| Temperature | Reflux |
| Reaction Time | 3-5 hours |
| Typical Yield | 80-90% |
Table 2: Quantitative data for the cyanation of 2-bromo-5-chlorobenzyl bromide.
Step 3: Hydrolysis of 2-Bromo-5-chlorobenzyl cyanide
The final step is the hydrolysis of the nitrile group in 2-bromo-5-chlorobenzyl cyanide to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, typically using aqueous sulfuric acid, is a common method.[4]
Experimental Protocol: Synthesis of this compound
-
To 2-bromo-5-chlorobenzyl cyanide (1 equivalent), add an aqueous solution of sulfuric acid (e.g., 50% v/v).
-
Heat the mixture to reflux and maintain for 6-8 hours, or until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Filter the solid product and wash it thoroughly with cold water to remove any residual acid.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
| Parameter | Value |
| Reactants | 2-Bromo-5-chlorobenzyl cyanide, H₂SO₄ |
| Solvent | Water |
| Temperature | Reflux |
| Reaction Time | 6-8 hours |
| Typical Yield | 85-95% |
Table 3: Quantitative data for the hydrolysis of 2-bromo-5-chlorobenzyl cyanide.
Alternative Synthetic Pathway: Arndt-Eistert Homologation
An alternative route to this compound is the Arndt-Eistert homologation of 2-bromo-5-chlorobenzoic acid. This method allows for the one-carbon extension of a carboxylic acid.[5][6]
Caption: Overall workflow of the Arndt-Eistert homologation.
Synthesis of 2-Bromo-5-chlorobenzoic Acid
The starting material, 2-bromo-5-chlorobenzoic acid, can be synthesized by the bromination of 2-chlorobenzoic acid.
Experimental Protocol: Synthesis of 2-Bromo-5-chlorobenzoic acid
-
To a solution of 2-chlorobenzoic acid (1 equivalent) in a suitable solvent such as acetic acid, add a brominating agent like N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a Lewis acid (e.g., FeBr₃).
-
Stir the mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 2-bromo-5-chlorobenzoic acid.
| Parameter | Value |
| Reactants | 2-Chlorobenzoic acid, NBS, FeBr₃ |
| Solvent | Acetic Acid |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-80% |
Table 4: Quantitative data for the synthesis of 2-bromo-5-chlorobenzoic acid.
Arndt-Eistert Homologation Protocol
Experimental Protocol: Synthesis of this compound via Arndt-Eistert Homologation
-
Acid Chloride Formation: Convert 2-bromo-5-chlorobenzoic acid (1 equivalent) to its acid chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) with a catalytic amount of DMF. The reaction is typically carried out at room temperature for 2-4 hours. The solvent and excess reagent are then removed under reduced pressure.
-
Diazoketone Formation: Dissolve the crude 2-bromo-5-chlorobenzoyl chloride in an anhydrous, inert solvent like diethyl ether. Cool the solution to 0 °C and slowly add a solution of diazomethane (CH₂N₂) in diethyl ether (2 equivalents) with stirring. Allow the reaction to proceed at 0 °C for 1-2 hours and then let it warm to room temperature overnight.
-
Wolff Rearrangement and Hydrolysis: To the solution of the diazoketone, add a suspension of silver(I) oxide (Ag₂O, 0.1 equivalents) in water. Heat the mixture to reflux for 2-4 hours. The silver catalyst promotes the Wolff rearrangement to a ketene, which is then trapped by water to form the carboxylic acid.
-
Work-up and Purification: After the reaction is complete, filter the mixture to remove the silver catalyst. Acidify the filtrate with dilute HCl and extract the product with an organic solvent. Dry the organic layer, concentrate it, and purify the resulting this compound by recrystallization.
| Parameter | Value |
| Reactants | 2-Bromo-5-chlorobenzoic acid, SOCl₂, CH₂N₂, Ag₂O, H₂O |
| Solvents | DCM, Diethyl Ether, Water |
| Temperature | 0 °C to Reflux |
| Reaction Time | Multi-step, ~24 hours total |
| Typical Overall Yield | 50-60% |
Table 5: Quantitative data for the Arndt-Eistert homologation.
Conclusion
This technical guide has detailed two robust synthetic pathways for the preparation of this compound. The primary route, starting from 2-bromo-5-chlorotoluene, is a reliable and high-yielding three-step process. The alternative Arndt-Eistert homologation provides a valuable method for the one-carbon chain extension of 2-bromo-5-chlorobenzoic acid. The choice of synthetic route will depend on the availability of starting materials, scalability requirements, and the specific needs of the research or development project. The provided experimental protocols and quantitative data serve as a practical resource for chemists in the synthesis of this important chemical intermediate.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 3. synarchive.com [synarchive.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Arndt-Eistert Synthesis [organic-chemistry.org]
- 6. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-chlorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-5-chlorophenylacetic acid, a key intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of this compound. These values are essential for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| CAS Number | 81682-38-4 | [1][2][3][4] |
| Molecular Formula | C₈H₆BrClO₂ | [1][3] |
| Molecular Weight | 249.49 g/mol | [1] |
| Melting Point | 101-103 °C | [1] |
| Boiling Point (Predicted) | 345.6 ± 27.0 °C | [1] |
| Density (Predicted) | 1.720 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 3.87 ± 0.10 | [1][5] |
| Appearance | White to off-white solid | [1][5] |
| Storage | Sealed in dry, Room Temperature | [1] |
Chemical Structure and Properties Overview
The following diagram illustrates the chemical structure of this compound and its fundamental properties.
Experimental Protocols
Melting Point Determination (Capillary Method)
The melting point of a solid organic compound can be determined using a capillary tube method.
Workflow:
Detailed Steps:
-
A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.
-
The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.
-
The sample is heated slowly, and the temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded.
-
A narrow melting range is indicative of a pure compound.[6]
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) of a carboxylic acid can be determined by potentiometric titration.
Methodology:
-
A known weight of the acid is dissolved in a suitable solvent, typically water or a water-alcohol mixture.
-
The solution is titrated with a standardized solution of a strong base, such as sodium hydroxide.
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The equivalence point of the titration is determined from the inflection point of the titration curve.
-
The pKa is the pH at the half-equivalence point.
Solubility Determination
A qualitative assessment of solubility in various solvents is crucial for handling and formulation.
Procedure:
-
Add a small, measured amount of this compound to a test tube.
-
Add a small volume of the solvent to be tested (e.g., water, ethanol, acetone, dichloromethane).
-
Agitate the mixture vigorously for a set period.
-
Visually inspect the solution for the presence of undissolved solid. The compound is classified as soluble, partially soluble, or insoluble.
LogP (Octanol-Water Partition Coefficient) Determination
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is often determined using High-Performance Liquid Chromatography (HPLC).
General HPLC Method:
-
A reversed-phase HPLC column is used.
-
A mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile) is employed.
-
The retention time of the compound is measured.
-
The LogP value is calculated based on a calibration curve generated from a series of standards with known LogP values.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information detailing specific biological signaling pathways in which this compound is directly involved. Its primary role in the scientific literature is as a chemical intermediate in the synthesis of more complex, biologically active molecules. Further research is required to elucidate any intrinsic biological activity of this compound.
Synthesis Workflow
This compound is typically synthesized from a precursor molecule through a series of chemical reactions. A representative synthesis workflow is depicted below.
A common synthetic route involves the bromination of a substituted phenylacetic acid derivative. The specific reagents and reaction conditions will vary depending on the chosen synthetic pathway.
Disclaimer
The predicted values for boiling point, density, and pKa are computationally derived and have not been experimentally verified in the cited sources. The experimental protocols provided are general methods and may require optimization for this compound. Researchers should always consult relevant safety data sheets (SDS) before handling this chemical.
References
Spectroscopic Analysis of 2-Bromo-5-chlorophenylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 2-Bromo-5-chlorophenylacetic acid. Due to the limited availability of experimental spectra in public databases, this guide presents predicted mass spectrometry data alongside expected nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Predicted and Expected Spectroscopic Data
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented below.
| Adduct | Predicted m/z |
| [M+H]⁺ | 248.93125 |
| [M+Na]⁺ | 270.91319 |
| [M-H]⁻ | 246.91669 |
| [M+NH₄]⁺ | 265.95779 |
| [M+K]⁺ | 286.88713 |
| [M+H-H₂O]⁺ | 230.92123 |
| [M+HCOO]⁻ | 292.92217 |
| [M+CH₃COO]⁻ | 306.93782 |
Note: Data is predicted and sourced from publicly available chemical databases.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The expected chemical shifts for the protons in this compound are outlined below.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂- (Methylene) | 3.8 - 4.2 | Singlet (s) | 2H |
| Ar-H (Aromatic) | 7.2 - 7.6 | Multiplet (m) | 3H |
| -COOH (Carboxylic Acid) | 10.0 - 12.0 | Singlet (s) | 1H |
Note: These are expected chemical shift ranges and may vary depending on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The expected chemical shifts for the carbon atoms in this compound are as follows.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| -CH₂- (Methylene) | 40 - 45 |
| Ar-C (Aromatic) | 125 - 140 |
| Ar-C-Br (Aromatic) | 115 - 125 |
| Ar-C-Cl (Aromatic) | 130 - 135 |
| -COOH (Carboxylic Acid) | 170 - 180 |
Note: These are expected chemical shift ranges and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The expected characteristic IR absorption bands for this compound are listed below.
| Functional Group | Expected Absorption Range (cm⁻¹) | Bond Vibration |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
| C=O (Carboxylic Acid) | 1700 - 1725 | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| C-O (Carboxylic Acid) | 1210 - 1320 | Stretching |
| C-Br (Aryl Halide) | 1000 - 1100 | Stretching |
| C-Cl (Aryl Halide) | 1000 - 1100 | Stretching |
Note: These are expected absorption ranges and the exact peak positions and intensities can be influenced by the physical state of the sample and intermolecular interactions.
Experimental Protocols
The following are generalized experimental protocols for acquiring spectroscopic data for a solid organic compound like this compound. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.
-
Data Acquisition: Transfer the solution to a clean NMR tube. Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra. Standard acquisition parameters are often sufficient, but may need to be adjusted to achieve optimal resolution and signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the low µg/mL to ng/mL range, depending on the ionization technique and instrument sensitivity.
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and potential fragment ions. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements to confirm the elemental composition.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
An In-depth Technical Guide on the Solubility of 2-Bromo-5-chlorophenylacetic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-5-chlorophenylacetic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for understanding its likely solubility behavior based on structurally similar compounds and outlines a general experimental protocol for determining its solubility with precision.
Introduction to this compound
This compound is a substituted aromatic carboxylic acid. Its chemical structure, featuring a phenyl ring with bromo, chloro, and acetic acid moieties, suggests a moderate to good solubility in a range of organic solvents, particularly those that are polar or capable of hydrogen bonding. The presence of the carboxylic acid group allows for potential acid-base chemistry to influence its solubility in protic versus aprotic solvents.
Qualitative Solubility Profile
Quantitative Solubility Data
A thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound. To facilitate research and development, it is recommended that experimental determination of solubility be performed. The following table is provided as a template for organizing such experimentally determined data.
Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric Method |
| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric Method |
| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric Method |
| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric Method |
| e.g., DMSO | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric Method |
| e.g., Chloroform | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric Method |
| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric Method |
Experimental Protocol for Solubility Determination
A general and robust method for determining the solubility of a solid organic compound like this compound is the isothermal shake-flask method. This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute in that solution.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Constant temperature water bath or incubator shaker
-
Vials or flasks with secure caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical instrumentation such as a UV-Vis spectrophotometer)
4.2. Procedure
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Allow the samples to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure that the solution reaches saturation. The shaking facilitates the dissolution process.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the equilibration temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
Quantification:
-
Gravimetric Method: The solvent in the volumetric flask can be evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute. The mass of the remaining solid is then measured, and the solubility is calculated.
-
Chromatographic Method (HPLC): The filtered solution is accurately diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a pre-validated HPLC method with a calibration curve prepared from standards of known concentrations.
-
-
Data Analysis: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L). Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal shake-flask method.
Caption: Workflow for determining the solubility of this compound.
Factors Influencing Solubility
The solubility of this compound in organic solvents is influenced by several factors:
-
Polarity of the Solvent: Polar solvents are generally expected to be more effective at dissolving this compound due to the presence of the polar carboxylic acid group.
-
Temperature: For most solid solutes, solubility increases with increasing temperature.
-
Hydrogen Bonding: Solvents that can act as hydrogen bond donors or acceptors will interact favorably with the carboxylic acid group, enhancing solubility.
-
Crystalline Structure: The lattice energy of the solid this compound will affect the energy required to break the crystal lattice, thereby influencing its solubility.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently well-documented in public literature, its structural characteristics suggest it is soluble in a range of common organic solvents. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a reliable methodology. The systematic collection of such data would be a valuable contribution to the scientific community, particularly for researchers in drug development and organic synthesis.
References
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-5-chlorophenylacetic Acid (CAS 81682-38-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 2-Bromo-5-chlorophenylacetic acid (CAS 81682-38-4). Furthermore, it delves into the biological significance of a closely related isomer, α-bromo-(2-chloro)phenylacetic acid, as a key intermediate in the synthesis of the widely-used antiplatelet drug, Clopidogrel. This guide is intended to serve as a valuable resource for professionals in the fields of chemical research and pharmaceutical development.
Core Chemical Properties
This compound is a halogenated aromatic carboxylic acid. Its chemical structure, featuring a bromine and a chlorine atom on the phenyl ring, imparts specific reactivity and makes it a valuable building block in organic synthesis.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 81682-38-4 | N/A |
| Molecular Formula | C₈H₆BrClO₂ | [1] |
| Molecular Weight | 249.48 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 101-103 °C | N/A |
| Boiling Point (Predicted) | 345.6 ± 27.0 °C | N/A |
| Density (Predicted) | 1.720 ± 0.06 g/cm³ | N/A |
| pKa (Predicted) | 3.87 ± 0.10 | N/A |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | N/A |
Synthesis and Analysis
Representative Synthesis Protocol
Synthesis of α-bromo-(2-chloro)phenylacetic acid via Bromination of 2-chlorophenylacetic acid:
-
Reaction Setup: To a solution of 2-chlorophenylacetic acid in a suitable solvent (e.g., dichloromethane), add sodium bromide.
-
Initiation: Introduce 50% sulfuric acid and illuminate the mixture with a 35W fluorescent lamp.
-
Bromination: Slowly add 35% hydrogen peroxide at room temperature. The reaction mixture will typically turn a brownish-red color.
-
Reaction Monitoring: Allow the reaction to proceed for approximately 24 hours at room temperature, during which the color of the solution should fade. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).
-
Workup: After the reaction is complete, the organic phase is washed with water and then concentrated under reduced pressure to yield the crude product.
-
Purification: The crude solid can be further purified by recrystallization from an appropriate solvent.
A patent describes a method for preparing α-bromo(2-chloro)phenylacetic acid by reacting (2-chloro)benzaldehyde with tribromomethane in the presence of potassium hydroxide at a low temperature (0-5 °C)[2].
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
The purity of this compound and the progress of its synthesis can be assessed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A general method for the analysis of related bromo- and chloroacetic acids is provided below, which can be optimized for the specific compound.
Representative HPLC Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[3].
-
Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., sulfuric acid or formic acid)[3][4]. A common mobile phase composition is a 10:90 (v/v) mixture of acetonitrile and 0.3% sulfuric acid in water[3].
-
Flow Rate: 1.0 mL/min[3].
-
Detection: UV detection at 200 nm[3].
-
Temperature: Ambient.
Biological Significance: Intermediate in the Synthesis of Clopidogrel
While this compound is primarily known as a chemical intermediate, its isomer, α-bromo-(2-chloro)phenylacetic acid, plays a crucial role in the synthesis of the antiplatelet drug Clopidogrel[5]. Clopidogrel is widely prescribed to prevent blood clots in patients with a history of heart attack or stroke.
Clopidogrel Synthesis Workflow
The synthesis of Clopidogrel from α-bromo-(2-chloro)phenylacetic acid is a multi-step process. The following diagram illustrates a simplified workflow of this synthesis.
Caption: Simplified synthetic pathway from 2-chlorophenylacetic acid to Clopidogrel.
Mechanism of Action of Clopidogrel
Clopidogrel is a prodrug that requires in vivo activation to its active thiol metabolite. This activation is a two-step process primarily mediated by cytochrome P450 enzymes in the liver.
Caption: Metabolic activation and mechanism of action of Clopidogrel.
The active metabolite of Clopidogrel then irreversibly binds to the P2Y12 subtype of the adenosine diphosphate (ADP) receptor on the surface of platelets[6][7][8][9]. This binding prevents ADP from activating the platelets, thereby inhibiting platelet aggregation for the remainder of the platelet's lifespan (approximately 7-10 days)[6][7].
Signaling Pathway of Clopidogrel Action
The inhibition of the P2Y12 receptor by the active metabolite of Clopidogrel disrupts the downstream signaling cascade that leads to platelet activation and aggregation.
Caption: Signaling pathway of Clopidogrel's antiplatelet effect.
Normally, ADP binding to the P2Y12 receptor activates an inhibitory G protein (Gi), which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels result in reduced phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which ultimately leads to the activation of the glycoprotein IIb/IIIa receptor, a key step in platelet aggregation. By irreversibly blocking the P2Y12 receptor, Clopidogrel's active metabolite prevents this entire cascade, maintaining higher levels of cAMP and phosphorylated VASP, thus inhibiting platelet aggregation[6][7][10].
Conclusion
This compound (CAS 81682-38-4) is a valuable chemical intermediate with well-defined physicochemical properties. While its direct biological applications are not extensively documented, its structural isomer is a critical precursor in the synthesis of the blockbuster antiplatelet drug, Clopidogrel. Understanding the chemical properties, synthesis, and the biological context of related compounds is essential for researchers and professionals in the pharmaceutical industry. This guide provides a foundational understanding of these aspects to support further research and development endeavors.
References
- 1. scbt.com [scbt.com]
- 2. Process for preparing clopidogrel - Eureka | Patsnap [eureka.patsnap.com]
- 3. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 4. HPLC Separation of Bromoacetic and Chloroacetic acids on Newcrom B Column | SIELC Technologies [sielc.com]
- 5. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method - Eureka | Patsnap [eureka.patsnap.com]
- 6. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Clopidogrel Bisulfate? [synapse.patsnap.com]
- 8. Clopidogrel - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pharmacyfreak.com [pharmacyfreak.com]
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 2-Bromo-5-chlorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of 2-Bromo-5-chlorophenylacetic acid. Due to the limited availability of specific experimental data for this compound in the public domain, this document combines established chemical principles with data from analogous compounds to offer a detailed analysis. It covers the compound's structure, physicochemical properties, a postulated synthetic pathway with detailed experimental protocols, and a discussion of its stereochemical nature. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a halogenated derivative of phenylacetic acid. Halogenated phenylacetic acids are a significant class of compounds in medicinal chemistry and materials science, often serving as versatile intermediates in the synthesis of more complex molecules. The introduction of halogen atoms onto the phenyl ring can significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent molecule, making these derivatives valuable building blocks in drug discovery. The presence of both bromine and chlorine substituents on the phenylacetic acid framework of the title compound provides multiple reactive sites for further chemical modification.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a phenyl ring substituted with a bromine atom at position 2, a chlorine atom at position 5, and an acetic acid group at position 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 81682-38-4 | [1][2][3] |
| Molecular Formula | C₈H₆BrClO₂ | [1][2] |
| Molecular Weight | 249.49 g/mol | [1][2] |
| Appearance | White to off-white solid | [4][5] |
| Melting Point | 101-103 °C | [4][5] |
| Boiling Point (Predicted) | 345.6 ± 27.0 °C | [5] |
| Density (Predicted) | 1.720 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 3.87 ± 0.10 | [5] |
| InChI | InChI=1S/C8H6BrClO2/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3H,4H2,(H,11,12) | [5] |
| SMILES | C1=CC(=C(C=C1Cl)CC(=O)O)Br | [1] |
Spectroscopic Data (Predicted)
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |
| H-3 | 7.2 - 7.4 | C-1 | ~138 |
| H-4 | 7.1 - 7.3 | C-2 | ~122 |
| H-6 | 7.5 - 7.7 | C-3 | ~130 |
| -CH₂- | ~3.7 | C-4 | ~128 |
| -COOH | 10.0 - 12.0 (broad) | C-5 | ~134 |
| C-6 | ~132 | ||
| -CH₂- | ~40 | ||
| -C=O | ~175 |
Note: These are predicted values and may differ from experimental results. The exact chemical shifts are influenced by the solvent and other experimental conditions.
Stereochemistry
The carbon atom of the acetic acid side chain that is directly attached to the phenyl ring is a stereocenter. Consequently, this compound is a chiral molecule and can exist as a pair of enantiomers: (R)-2-Bromo-5-chlorophenylacetic acid and (S)-2-Bromo-5-chlorophenylacetic acid.
As enantiomers, the (R) and (S) forms of this compound have identical physical properties, except for their interaction with plane-polarized light. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal extent. A 1:1 mixture of the two enantiomers is a racemate and is optically inactive.
Specific experimental data on the optical rotation of the enantiomers of this compound is not currently available in the literature.
Experimental Protocols
Postulated Synthetic Pathway
A plausible synthetic route to this compound starts from the commercially available 2-bromo-5-chlorotoluene. The synthesis involves three main steps:
-
Bromination: Radical bromination of the methyl group of 2-bromo-5-chlorotoluene to yield 2-bromo-5-chlorobenzyl bromide.
-
Cyanation: Nucleophilic substitution of the bromide with a cyanide group to form 2-bromo-5-chlorobenzyl cyanide.
-
Hydrolysis: Hydrolysis of the nitrile group to the carboxylic acid to afford the final product, this compound.
Step-by-Step Methodologies
This protocol is based on a general procedure for the radical bromination of substituted toluenes.[6][7]
-
Materials:
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-5-chlorotoluene (1.0 eq) in CCl₄.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or benzoyl peroxide (0.02-0.05 eq).
-
Heat the reaction mixture to reflux. The reaction can be initiated by irradiation with a UV lamp if necessary.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.
-
After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-bromo-5-chlorobenzyl bromide.
-
The product can be further purified by recrystallization or column chromatography.
-
This protocol is based on a general procedure for the cyanation of benzyl halides.[12][13][14]
-
Materials:
-
2-Bromo-5-chlorobenzyl bromide
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Ethanol/Water mixture
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium cyanide (1.2 eq) in a mixture of ethanol and water.
-
Add a solution of 2-bromo-5-chlorobenzyl bromide (1.0 eq) in ethanol to the cyanide solution.
-
Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 2-bromo-5-chlorobenzyl cyanide.
-
The product can be purified by distillation under reduced pressure or column chromatography.
-
This protocol is based on the acid-catalyzed hydrolysis of nitriles.[15]
-
Materials:
-
2-Bromo-5-chlorobenzyl cyanide
-
Concentrated sulfuric acid
-
Water
-
-
Procedure:
-
In a round-bottom flask, carefully add 2-bromo-5-chlorobenzyl cyanide to a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux with vigorous stirring. The hydrolysis of the nitrile will generate ammonia, which will be protonated by the acidic medium.
-
Continue heating until the reaction is complete, as monitored by TLC (disappearance of the starting nitrile).
-
Cool the reaction mixture in an ice bath to precipitate the crude this compound.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
-
Chiral Resolution
As specific protocols for the resolution of this compound are not available, a general approach using diastereomeric salt formation is described below. This method is widely used for the separation of racemic carboxylic acids.
-
Principle: The racemic acid is reacted with a chiral, enantiomerically pure base (the resolving agent) to form a pair of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization. After separation, the individual diastereomeric salts are treated with a strong acid to liberate the corresponding enantiomerically pure carboxylic acids.
-
Potential Chiral Bases (Resolving Agents):
-
(R)-(+)-α-Methylbenzylamine
-
(S)-(-)-α-Methylbenzylamine
-
Brucine
-
Strychnine
-
Quinine
-
Cinchonidine
-
-
General Procedure:
-
Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, methanol, or acetone).
-
Add a solution of the chiral base (0.5 to 1.0 equivalent) in the same solvent.
-
Allow the mixture to cool slowly to induce the crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration. The enantiomeric excess of the crystallized salt can be determined by polarimetry or chiral HPLC.
-
The mother liquor will be enriched in the other diastereomer.
-
Repeat the crystallization process until the desired enantiomeric purity is achieved.
-
Treat the separated diastereomeric salt with a strong acid (e.g., HCl) to regenerate the enantiomerically pure this compound, which can then be extracted with an organic solvent.
-
Conclusion
This compound is a chiral carboxylic acid with potential applications as a building block in the synthesis of pharmaceuticals and other fine chemicals. While specific experimental data on its stereochemistry and detailed spectroscopic analysis are limited in the public domain, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. The postulated synthetic pathway and general experimental protocols offer a practical starting point for its preparation and chiral resolution in a laboratory setting. Further research is warranted to fully characterize the properties and potential applications of the individual enantiomers of this compound.
References
- 1. rdchemicals.com [rdchemicals.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 81682-38-4 [m.chemicalbook.com]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. 81682-38-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. 2-Bromo-5-chlorotoluene | Call Wychem 01440 820338 [wychem.com]
- 9. 2-Bromo-5-chlorotoluene | SIELC Technologies [sielc.com]
- 10. 2-溴-5-氯甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. scbt.com [scbt.com]
- 12. Bromobenzyl cyanide synthesis - chemicalbook [chemicalbook.com]
- 13. Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 15. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]
Thermal Stability and Decomposition of 2-Bromo-5-chlorophenylacetic Acid: A Technical Guide
This technical guide offers an in-depth overview of the expected thermal stability and decomposition profile of 2-Bromo-5-chlorophenylacetic acid. It is intended for researchers, scientists, and professionals in drug development who require an understanding of the thermal properties of this compound for handling, processing, and safety assessments. The guide outlines hypothetical thermal analysis data, detailed experimental protocols for its determination, and a theoretical decomposition pathway.
Hypothetical Thermal Analysis Data
The following table summarizes the predicted thermal properties of this compound based on analysis of its parent compound, phenylacetic acid, and other halogenated aromatic compounds.
| Property | Predicted Value | Method |
| Melting Point | 101-103 °C | Differential Scanning Calorimetry (DSC) |
| Onset of Decomposition | ~ 180 - 220 °C | Thermogravimetric Analysis (TGA) |
| Primary Decomposition Stage | 220 - 350 °C | Thermogravimetric Analysis (TGA) |
| Mass Loss (Primary Stage) | ~ 18% (corresponding to decarboxylation) | Thermogravimetric Analysis (TGA) |
| Secondary Decomposition | > 350 °C | Thermogravimetric Analysis (TGA) |
Experimental Protocols
To experimentally determine the thermal stability and decomposition of this compound, the following standard methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer equipped with a high-precision microbalance and a furnace capable of controlled heating.
Experimental Workflow:
Procedure:
-
Accurately weigh 5-10 mg of this compound into an inert TGA pan (e.g., alumina).
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min for at least 30 minutes to establish an inert atmosphere.
-
Program the instrument to heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
Initiate the analysis and continuously record the sample mass as a function of temperature.
-
Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) to determine the onset temperature of decomposition, the temperatures of maximum mass loss rates, and the percentage of mass lost in each decomposition step.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and other thermal transitions of this compound by measuring the heat flow into or out of the sample as a function of temperature.
Instrumentation: A calibrated differential scanning calorimeter.
Experimental Workflow:
Procedure:
-
Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Hermetically seal the pan to contain any volatiles.
-
Place the sealed sample pan and an empty sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.
-
Program the instrument to heat the sample from ambient temperature to 150 °C at a heating rate of 10 °C/min.
-
Initiate the analysis and record the differential heat flow as a function of temperature.
-
Analyze the resulting thermogram to identify endothermic events, such as melting, and determine the peak temperature and enthalpy of the transition.
Theoretical Decomposition Pathway
The thermal decomposition of this compound in an inert atmosphere is expected to proceed through a multi-step process. The initial and most significant event is likely the decarboxylation of the carboxylic acid group. This is a common decomposition pathway for phenylacetic acids.[1] The presence of halogen substituents on the aromatic ring is expected to influence the subsequent decomposition of the resulting bromo-chloro-toluene intermediate.
At higher temperatures, cleavage of the carbon-halogen bonds is anticipated. The relative strengths of the C-Br and C-Cl bonds suggest that dehydrobromination may occur at a lower temperature than dechlorination. The final stages of decomposition would involve the fragmentation of the aromatic ring, leading to the formation of various smaller hydrocarbon and halogenated species, and ultimately a carbonaceous residue at very high temperatures. The thermal decomposition of halogenated aromatic compounds can produce a complex mixture of products.[2][3]
Note: The proposed decomposition products are theoretical and would require experimental confirmation using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). The actual decomposition pathway and products can be influenced by experimental conditions such as heating rate and atmosphere.
References
An In-depth Technical Guide to the Safety and Handling of 2-Bromo-5-chlorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Bromo-5-chlorophenylacetic acid (CAS No. 81682-38-4), a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is critical to ensure a safe laboratory environment.
Chemical Identification and Physical Properties
This compound is a halogenated aromatic carboxylic acid. Its reactivity, particularly at the benzylic position, makes it a versatile building block in organic synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrClO₂ | [1][2] |
| Molecular Weight | 249.49 g/mol | [1][2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 101-103 °C | [2] |
| Storage Temperature | Room Temperature (in a dry, well-ventilated area) | [2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard statements.
| GHS Classification | Hazard Statement (H-code) | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Warning |
Note: The GHS classification is based on data for structurally similar compounds and available information for this compound.
Safe Handling and Personal Protective Equipment (PPE)
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls
-
Fume Hood: All work with this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood to minimize inhalation of dust or vapors.
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE for handling this compound.
| Body Part | Protection | Specification |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles conforming to EN166 or NIOSH standards. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing. |
| Skin | Chemical-resistant Gloves and Lab Coat | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation before use. A full-length lab coat should be worn and buttoned. |
| Respiratory | Respirator (if necessary) | If the fume hood is not available or in case of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
First Aid Measures
In case of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Waste Disposal Procedures
-
Spills: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact emergency personnel.
-
Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Experimental Protocols
This compound is a valuable intermediate for the synthesis of more complex molecules. Below are representative experimental protocols. All procedures must be carried out in a chemical fume hood with appropriate PPE.
Esterification of this compound
This procedure describes the formation of a methyl ester, a common derivative used in subsequent reactions. The protocol is adapted from a general method for the esterification of α-bromo-phenylacetic acids.[3]
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in methanol (approximately 4 mL per gram of acid).
-
Acid Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.5 equivalents) to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4 hours.
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add isopropyl ether and water.
-
Neutralize the aqueous phase carefully with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Separate the organic phase, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-bromo-5-chlorophenylacetate.
-
-
Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
Reaction with an Amine: Synthesis of a Phenylacetic Acid Amide Derivative
This protocol outlines a nucleophilic substitution reaction where the bromine atom is displaced by an amine, a common step in the synthesis of biologically active compounds. This procedure is adapted from a general method for the reaction of α-bromo-phenylacetic esters with amines.[3]
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the methyl 2-bromo-5-chlorophenylacetate (1 equivalent), obtained from the previous protocol, in methanol (approximately 6 mL per gram of ester).
-
Addition of Amine and Base: Add the desired amine (e.g., 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, 1 equivalent) and sodium bicarbonate (1 equivalent) to the solution.
-
Heating: Stir the reaction mixture and heat to 80 °C for 6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solid sodium bicarbonate by filtration.
-
Evaporate the solvent under reduced pressure.
-
To the residue, add ethyl acetate and water.
-
Separate the organic phase, wash with water, and then cool to -10 °C.
-
To the cooled organic phase, add a mixture of ice and concentrated hydrochloric acid to precipitate the hydrochloride salt of the product.
-
-
Purification: The product can be further purified by recrystallization.
Logical Workflow for Safe Handling
The following diagram illustrates the key stages for the safe handling of this compound, from procurement to disposal.
Caption: Workflow for the safe handling of this compound.
This in-depth guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is imperative that all users of this chemical supplement this information with a thorough review of the Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional safety protocols.
References
Methodological & Application
Application Notes and Protocols for the Synthetic Utilization of 2-Bromo-5-chlorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-chlorophenylacetic acid is a valuable halogenated aromatic compound that serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its utility is prominent in the fields of pharmaceutical and agrochemical research. The presence of both bromo and chloro substituents on the phenylacetic acid backbone provides multiple reactive sites for synthetic transformations, making it an important building block in the development of new chemical entities. This document provides detailed protocols for the application of this compound in organic synthesis, with a focus on amide bond formation, a crucial step in the preparation of many pharmaceutical agents.
Key Applications
This compound and its isomers are precursors in the synthesis of various active pharmaceutical ingredients (APIs). For instance, derivatives of bromophenylacetic acid are utilized in the synthesis of anti-inflammatory drugs, analgesics, and antidiabetic agents. One notable application is in the synthesis of glucokinase activators, a class of drugs being investigated for the treatment of type 2 diabetes. The general reactivity of this compound class also extends to the development of pesticides and herbicides in the agrochemical sector.
Data Presentation: Amide Coupling Reactions of Bromophenylacetic Acid Derivatives
The following table summarizes the reaction conditions and yields for the synthesis of various N-substituted 2-(bromophenyl)acetamides, which are analogous to the products that can be obtained from this compound.
| Starting Phenylacetic Acid | Amine | Coupling Reagent | Base | Solvent | Reaction Time | Yield (%) | Reference |
| 4-Bromophenylacetic acid | 2-Aminopyrazine | EDCI | Triethylamine | Dichloromethane | 3 h | Not specified | [1] |
| 2-Bromoacetic acid | 4-Chloroaniline | (as bromoacetyl bromide) | K₂CO₃ | Dichloromethane | 1 h | 80% | [2] |
| 2-Bromoacetic acid | Sulfanilamide | (as bromoacetyl bromide) | Pyridine | Dichloromethane | Several hours | Not specified | [3][4] |
| 3-Benzoyl-4-hydroxy-1,2-benzothiazine 1,1-dioxide | 2-Bromo-N-(2-bromophenyl) acetamide | N/A (SN2 reaction) | K₂CO₃ | Dimethylformamide | 2 h | 75% | [5] |
| Pyrazine carboxylic acid | 4-Bromo-3-methyl aniline | DCC | DMAP | Dichloromethane | Not specified | Moderate to good | [6] |
Experimental Protocols
This section provides a detailed protocol for a representative amide coupling reaction of this compound with a generic amine, based on established synthetic methodologies for similar compounds.
Protocol 1: Synthesis of N-Aryl-2-(2-bromo-5-chlorophenyl)acetamide via EDCI Coupling
This protocol outlines the formation of an amide bond between this compound and an aromatic amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as the coupling agent.
Materials:
-
This compound
-
Aromatic amine (e.g., 2-aminopyrazine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) and the aromatic amine (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.5 equivalents) to the solution and stir the mixture at room temperature for 10 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Coupling Reagent: Slowly add EDCI (1.2 equivalents) to the cooled solution.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 1M HCl solution and extract with dichloromethane.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-aryl-2-(2-bromo-5-chlorophenyl)acetamide.
Visualizations
Experimental Workflow for Amide Coupling
The following diagram illustrates the general workflow for the synthesis of N-Aryl-2-(2-bromo-5-chlorophenyl)acetamide.
Caption: General workflow for the synthesis of N-Aryl-2-(2-bromo-5-chlorophenyl)acetamide.
Signaling Pathway Context: Glucokinase Activation
Derivatives synthesized from this compound, such as Piragliatin, act as glucokinase activators. Glucokinase (GK) plays a crucial role in glucose homeostasis. The diagram below illustrates the simplified signaling pathway affected by GK activators.
Caption: Simplified signaling pathway of Glucokinase (GK) activation in pancreatic β-cells and hepatocytes.
References
- 1. 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irejournals.com [irejournals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
2-Bromo-5-chlorophenylacetic Acid: A Versatile Building Block for Heterocyclic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Bromo-5-chlorophenylacetic acid is a halogenated aromatic carboxylic acid with significant potential as a precursor in the synthesis of a variety of heterocyclic compounds. Its bifunctional nature, possessing both a reactive carboxylic acid group and a synthetically versatile brominated phenyl ring, makes it an attractive starting material for the construction of diverse molecular scaffolds of interest in medicinal chemistry and materials science. Although direct literature precedents for the use of this compound in heterocyclic synthesis are limited, its chemical properties suggest its utility in forming a range of heterocyclic systems. This document provides an overview of its potential applications and generalized protocols for the synthesis of key heterocyclic cores.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 81682-38-4 | [1][2] |
| Molecular Formula | C₈H₆BrClO₂ | [1] |
| Molecular Weight | 249.49 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 107-112 °C | [3] |
| Solubility | Slightly soluble in water | [3] |
Proposed Applications in Heterocyclic Synthesis
Based on the known reactivity of analogous phenylacetic acid derivatives, this compound is a promising candidate for the synthesis of several important classes of heterocyclic compounds. The following sections outline proposed synthetic pathways.
Synthesis of 7-Bromo-4-chloro-1,4-benzodiazepine-2,5-diones
1,4-Benzodiazepines are a well-known class of psychoactive compounds with a wide range of therapeutic applications. The synthesis of 1,4-benzodiazepine-2,5-diones can be achieved through the condensation of an anthranilamide with an α-halo- or α-hydroxy-phenylacetic acid derivative.
Proposed Reaction Scheme:
Figure 1: Proposed synthesis of a 1,4-benzodiazepine-2,5-dione derivative.
Experimental Protocol (General):
-
Amide Coupling: To a solution of this compound (1.0 eq) and 2-aminobenzamide (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, THF), a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) is added at 0 °C. The reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove any solid byproducts, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
-
Cyclization: The intermediate amide (1.0 eq) is dissolved in a suitable anhydrous solvent (e.g., DMF, THF). A strong base, such as sodium hydride (NaH) (1.2 eq) or potassium carbonate (K₂CO₃) (2.0 eq), is added portion-wise at 0 °C. The reaction mixture is then heated to reflux for 4-8 hours until the starting material is consumed (monitored by TLC). The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to afford the desired 1,4-benzodiazepine-2,5-dione.
Synthesis of 3-(2-Bromo-5-chlorobenzyl)quinoxalin-2(1H)-ones
Quinoxalin-2(1H)-ones are a class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. A common synthetic route involves the condensation of an o-phenylenediamine with an α-ketoacid or its equivalent. Alternatively, reaction with α-halocarbonyl compounds can also lead to the formation of the quinoxalinone core.[4][5]
Proposed Reaction Scheme:
Figure 2: Proposed synthesis of a quinoxalin-2(1H)-one derivative.
Experimental Protocol (General):
-
A mixture of this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid is heated at reflux for 6-12 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with a cold solvent (e.g., ethanol) and dried under vacuum to yield the crude product.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).
Synthesis of 2-(2-Bromo-5-chlorophenyl)thiochromen-4-ones
Thiochromen-4-ones are sulfur-containing heterocyclic compounds that have garnered interest due to their potential biological activities. The synthesis can be approached through a multi-step sequence involving the formation of a β-ketothioether followed by intramolecular cyclization. A plausible route starts with the conversion of this compound to its acid chloride, followed by a reaction that ultimately leads to the thiochromenone core.
Proposed Reaction Scheme:
Figure 3: Proposed multi-step synthesis of a thiochromen-4-one derivative.
Experimental Protocol (General):
-
Acid Chloride Formation: this compound (1.0 eq) is refluxed with an excess of thionyl chloride (SOCl₂) or oxalyl chloride for 2-4 hours. The excess reagent is removed by distillation under reduced pressure to yield the crude acid chloride, which is often used in the next step without further purification.
-
Friedel-Crafts Acylation: To a solution of thiophenol (1.0 eq) in a dry, inert solvent (e.g., dichloromethane, carbon disulfide) at 0 °C, a Lewis acid such as aluminum chloride (AlCl₃) (1.1 eq) is added portion-wise. The crude acid chloride from the previous step, dissolved in the same solvent, is then added dropwise. The reaction mixture is stirred at room temperature for 4-8 hours. The reaction is quenched by pouring it onto ice-water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
-
Intramolecular Cyclization: The intermediate from the previous step is heated in polyphosphoric acid (PPA) or concentrated sulfuric acid at 80-100 °C for 2-6 hours. The reaction mixture is then cooled and poured onto ice. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is purified by recrystallization or column chromatography to afford the desired thiochromen-4-one.
Potential Biological Significance
Conclusion
This compound is a promising, yet under-explored, building block for the synthesis of diverse heterocyclic compounds. The proposed synthetic routes for 1,4-benzodiazepine-2,5-diones, quinoxalin-2(1H)-ones, and thiochromen-4-ones provide a starting point for researchers to explore the chemistry of this versatile precursor. The resulting halogenated heterocyclic scaffolds are of significant interest for further evaluation in drug discovery and materials science programs. The generalized protocols provided should serve as a practical guide for the synthesis and exploration of these novel chemical entities.
References
- 1. 81682-38-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | 81682-38-4 [m.chemicalbook.com]
- 3. Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price [sonalplasrubind.com]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. academicjournals.org [academicjournals.org]
- 6. mdpi.com [mdpi.com]
Application Notes: The Role of 2-Bromo-5-chlorophenylacetic Acid in Agrochemical Innovation
Introduction
2-Bromo-5-chlorophenylacetic acid is a versatile halogenated aromatic carboxylic acid that serves as a crucial building block in the synthesis of novel agrochemicals. Its unique molecular structure, featuring both bromine and chlorine substituents on the phenyl ring, offers multiple reactive sites for chemical modification, enabling the development of new herbicides and fungicides. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the discovery and development of next-generation crop protection agents.
The presence of the bromine atom on the benzylic position makes it a good leaving group for nucleophilic substitution, while the carboxylic acid moiety allows for the formation of esters and amides. The chloro- and bromo-substituents on the aromatic ring can influence the electronic properties and lipophilicity of the final molecule, which are critical for its biological activity and environmental fate.
Application in Herbicide Development
Derivatives of phenylacetic acid, particularly phenoxyacetic acids, are well-established as synthetic auxins, a class of herbicides that mimic the plant growth hormone auxin, leading to uncontrolled and unsustainable growth in susceptible plants.[1] this compound can be utilized as a precursor for the synthesis of novel phenoxyacetamide herbicides.
Synthesis of a Model Phenoxyacetamide Herbicide
A plausible synthetic route to a novel phenoxyacetamide herbicide involves a two-step process starting from this compound. The first step is the conversion of the carboxylic acid to an acid chloride, followed by amidation. The second step involves a nucleophilic substitution of the benzylic bromine with a substituted phenoxide.
Experimental Workflow for Phenoxyacetamide Herbicide Synthesis
References
Application Notes and Protocols: Synthetic Routes to Novel Pharmaceuticals Using 2-Bromo-5-chlorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel pharmaceutical agents and intermediates using 2-bromo-5-chlorophenylacetic acid and its close analogues as key starting materials. The protocols are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.
Introduction: this compound as a Versatile Synthetic Building Block
This compound is a halogenated aromatic compound that serves as a valuable and versatile intermediate in organic synthesis. The presence of multiple reactive sites—the carboxylic acid group, the bromine atom, and the chlorinated phenyl ring—endows it with significant chemical reactivity, making it an indispensable tool for synthetic chemists.[1] These functional groups allow for a wide range of chemical transformations, including esterification, amidation, and nucleophilic substitution reactions.
This reactivity is leveraged in the pharmaceutical industry to construct complex molecular architectures, particularly heterocyclic systems, which are crucial scaffolds in many modern drugs. The phenylacetic acid framework itself is present in numerous therapeutic agents, and this bromo-chloro substituted variant provides a direct route to novel analogues, particularly in the development of anti-inflammatory, analgesic, and antithrombotic drugs.[2][3]
Application Note 1: Synthesis of a Thienopyridine-Class Antiplatelet Agent (Clopidogrel)
This section details the synthetic pathway for Clopidogrel, a potent antiplatelet agent. While the most common industrial synthesis starts with 2-chlorophenylacetic acid which is subsequently α-brominated, this route serves as a representative example of how a bromo-chlorophenylacetic acid derivative is utilized to create a complex pharmaceutical. This compound can be used to generate analogous compounds through similar synthetic steps. Clopidogrel functions by irreversibly inhibiting the P2Y12 adenosine diphosphate (ADP) receptor on platelets, which is a critical step in platelet aggregation and thrombus formation.[4]
Overall Synthetic Workflow
Experimental Protocols
Step 1: Esterification to Synthesize Methyl 2-(2-chlorophenyl)acetate
-
To a solution of 2-chlorophenylacetic acid (100 g, 0.58 mol) in methanol (300 mL), add concentrated sulfuric acid (30 g) cautiously.
-
Heat the mixture to reflux and maintain for 4-5 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
To the residue, add isopropyl ether (100 mL) and water (100 mL).
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under vacuum to yield the methyl ester as an oil.
Step 2: α-Bromination to Synthesize Methyl α-bromo-2-chlorophenylacetate
-
Dissolve methyl 2-(2-chlorophenyl)acetate (100 g, 0.54 mol) in a suitable solvent such as dimethyl carbonate (500 mL).
-
Add N-bromosuccinimide (NBS) (1.1 equivalents, 106 g, 0.60 mol) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.02 equivalents, 1.77 g, 0.011 mol).
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 3-4 hours.
-
Cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by vacuum distillation.[5]
Step 3: Condensation to Synthesize Racemic Clopidogrel
-
In a reaction vessel, combine methyl α-bromo-2-chlorophenylacetate (100 g, 0.38 mol) and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (1.1 equivalents, 73 g, 0.42 mol) in a suitable organic solvent like dichloromethane or methanol (800 mL).[6][7]
-
Add an inorganic base such as sodium bicarbonate (2.2 equivalents, 70 g, 0.83 mol) and water if required to facilitate the reaction.[6]
-
Stir the mixture vigorously at a controlled temperature (e.g., reflux) for 4-6 hours.[6]
-
Upon reaction completion, filter the solid salts and evaporate the solvent from the filtrate.
-
Dissolve the residue in a water-immiscible solvent like ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield crude racemic Clopidogrel as an oil.
Step 4: Optical Resolution to Obtain (S)-(+)-Clopidogrel
-
Dissolve the racemic Clopidogrel base (100 g, 0.31 mol) in acetone (400 mL).
-
In a separate flask, prepare a solution of L-(-)-camphorsulfonic acid (1.0 equivalent, 72 g, 0.31 mol) in acetone.
-
Add the L-(-)-camphorsulfonic acid solution to the racemic Clopidogrel solution and stir. The (S)-Clopidogrel camphor sulfonate salt will precipitate.
-
Allow the mixture to stir for an extended period (can be up to 72 hours for complete precipitation) to maximize the yield and optical purity of the salt.[8]
-
Filter the precipitated salt and wash with cold acetone.
-
To obtain the free base, treat the (S)-Clopidogrel camphor sulfonate salt with an aqueous base solution (e.g., sodium bicarbonate) and extract with a solvent like dichloromethane.
-
Dry the organic layer and evaporate the solvent to yield optically pure (S)-(+)-Clopidogrel.[9]
Data Presentation: Synthesis of Clopidogrel Intermediates
| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) | Key Analytical Data |
| 1 | Methyl 2-(2-chlorophenyl)acetate | C₉H₉ClO₂ | 184.62 | ~95 | >98 | Oily liquid |
| 2 | Methyl α-bromo-2-chlorophenylacetate | C₉H₈BrClO₂ | 263.51 | 90-94 | >99 | Faint yellow oily liquid.[10] |
| 3 | Racemic Clopidogrel | C₁₆H₁₆ClNO₂S | 321.82 | ~67 | >98 | Oily residue. |
| 4 | (S)-(+)-Clopidogrel | C₁₆H₁₆ClNO₂S | 321.82 | ~99 (from salt) | >99.5 | Chiral purity >99.95% by HPLC.[9] |
Signaling Pathway: Clopidogrel Mechanism of Action
Clopidogrel is a prodrug that requires bioactivation in the liver by cytochrome P450 enzymes. Its active metabolite then selectively and irreversibly binds to the P2Y12 purinergic receptor on the platelet surface. This binding blocks ADP from activating the receptor, which in turn inhibits the downstream signaling cascade that leads to platelet aggregation.
Application Note 2: Synthesis of Novel Antibacterial N-Phenylacetamide Derivatives
This section outlines the synthesis of a series of novel 2-amino-N-(p-chlorophenyl)acetamide derivatives. N-phenylacetamide derivatives are recognized for a range of pharmacological activities, including antibacterial properties.[1] The synthesis leverages this compound by first converting it to a reactive amide intermediate, followed by nucleophilic substitution with various amines to generate a library of potential antibacterial agents. The proposed mechanism for this class of compounds involves the disruption of the bacterial cell membrane.[11]
Overall Synthetic Workflow
Experimental Protocols
Step 1 & 2: Synthesis of 2-Bromo-N-(4-chlorophenyl)-5-chloroacetamide (Intermediate) Note: This protocol is adapted from the synthesis of similar bromo-acetamides.[12][13]
-
In a round-bottom flask, suspend this compound (1 equivalent) in an inert solvent like dichloromethane (DCM).
-
Add thionyl chloride (1.2 equivalents) dropwise at 0°C. Add a catalytic amount of dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and then reflux for 2-3 hours until the acid is fully converted to the acyl chloride.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
In a separate flask, dissolve 4-chloroaniline (1 equivalent) and a non-nucleophilic base like triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the aniline solution to 0°C and add the previously prepared acyl chloride solution dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Quench the reaction with water and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Purify the solid by recrystallization from ethanol to obtain the pure intermediate amide.
Step 3: Synthesis of 2-Amino-N-(p-chlorophenyl)acetamide Derivatives [1]
-
Dissolve the intermediate 2-bromo-N-(4-chlorophenyl)-5-chloroacetamide (1 equivalent) in dichloromethane.
-
Add the desired primary or secondary amine (e.g., butylamine, octylamine, piperidine) (1.1 equivalents).
-
Add a saturated aqueous solution of potassium carbonate to act as a base and scavenger for the HBr byproduct.
-
Stir the biphasic mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, separate the organic layer.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting derivatives can be purified by column chromatography or recrystallization.
Data Presentation: Synthesis and Antibacterial Activity
Table 1: Synthesis and Characterization of Acetamide Derivatives
| Compound | Amine Used | Molecular Formula (Final Product) | Yield (%) | ¹H NMR (δ, ppm) Highlights | ¹³C NMR (δ, ppm) Highlights |
| Intermediate | 4-Chloroaniline | C₁₄H₁₀BrCl₂NO | ~85-90 | CH₂ signal at ~4.01 | C=O at ~163.5 |
| Derivative A | Butylamine | C₁₈H₂₁ClN₂O | Moderate | - | - |
| Derivative B | Octylamine | C₂₂H₂₉ClN₂O | Moderate | - | - |
| Derivative C | Piperidine | C₁₉H₂₁ClN₂O | Moderate | - | - |
| Derivative D | 3-Fluoroaniline | C₂₀H₁₆ClFN₂O | Moderate | - | Aromatic signals, C=O at ~163.4 |
Note: Specific yield and full spectral data for the 5-chloro substituted series would require experimental determination. Data for the intermediate is based on a close analogue.[1]
Table 2: Antibacterial Activity (Disc Diffusion Method)
| Compound | Acinetobacter baumannii (DIZ, mm) | Pseudomonas aeruginosa (DIZ, mm) | Staphylococcus aureus (DIZ, mm) |
| Derivative A | Moderate Activity | Moderate Activity | Moderate Activity |
| Derivative B | Significant Activity | Significant Activity | Moderate Activity |
| Derivative C | High Activity | High Activity | High Activity |
| Derivative D | Moderate Activity | Moderate Activity | Moderate Activity |
| Tetracycline (Control) | 30 | 25 | 32 |
Note: Activity data is extrapolated from trends observed in structurally similar N-phenylacetamide derivatives. DIZ = Diameter of Inhibition Zone.[1]
Proposed Mechanism of Action
The antibacterial action of N-phenylacetamide derivatives containing thiazole moieties has been shown to involve the disruption of the bacterial cell's integrity. Scanning electron microscopy has revealed that these compounds can cause the rupture of the cell membrane, leading to cell death.[11]
References
- 1. irejournals.com [irejournals.com]
- 2. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2Y12 receptors: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of the human P2Y12 receptor in complex with an antithrombotic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Process For Racemization Of (R) Clopidogrel And Process For [quickcompany.in]
- 6. CN103387497A - Preparation methods for clopidogrel and its intermediates--methyl alpha-bromo-2-chloro-phenylacetate and thiophene ethylamino-substituted methyl acetate - Google Patents [patents.google.com]
- 7. KR20090013298A - How to prepare clopidogrel - Google Patents [patents.google.com]
- 8. WO2004074215A1 - Process for preparation of clopidogrel, its salts and pharmaceutical compositions - Google Patents [patents.google.com]
- 9. Recovery And Re Use Of Camphor Sulfonic Acid Used In Clopidogrel [quickcompany.in]
- 10. CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
- 11. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
- 13. 2-Bromo-N-(2-chlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2-Bromo-5-chlorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of 2-Bromo-5-chlorophenylacetic acid for analytical purposes. Derivatization is a crucial step to enhance the analyte's properties for chromatographic analysis, such as increasing volatility, improving thermal stability, and enhancing detector response.[1][2][3] The protocols outlined below are designed for use with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) systems.
Introduction to Derivatization
This compound is a key intermediate in the synthesis of various pharmaceuticals.[4] Accurate and sensitive quantification of this compound is often necessary during drug development and manufacturing processes. Direct analysis of this carboxylic acid by GC-MS can be challenging due to its low volatility and potential for thermal degradation.[1] Derivatization chemically modifies the carboxylic acid group to create a more volatile and stable derivative, making it amenable to GC-MS analysis.[2][3] For LC-MS analysis, derivatization can be employed to improve ionization efficiency and chromatographic retention.[5][6][7]
The primary derivatization strategies for carboxylic acids like this compound include silylation and esterification (a form of alkylation).[8]
Data Presentation: Comparison of Derivatization Methods
The choice of derivatization reagent and method depends on the analytical technique and the desired outcome. The following table summarizes common derivatization approaches for carboxylic acids applicable to this compound.
| Derivatization Method | Reagent(s) | Typical Analytical Technique | Advantages | Disadvantages |
| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide), TMCS (Trimethylchlorosilane) as catalyst | GC-MS | Forms volatile and thermally stable trimethylsilyl (TMS) esters.[2][9] Reagents are highly reactive.[2] | Derivatives can be sensitive to moisture.[2] Excess reagent may need to be removed.[10] |
| Esterification (Alkylation) | BF₃/Methanol, Diazomethane, PFBBr (Pentafluorobenzyl bromide) | GC-MS, LC-MS | Forms stable methyl or other alkyl esters.[8] PFBBr derivatization enhances sensitivity for Electron Capture Detection (ECD) in GC.[8] | Diazomethane is explosive and toxic. BF₃ is corrosive. PFBBr is a strong lachrymator.[2] |
| Chiral Derivatization | Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) | LC-MS | Allows for the separation of enantiomers on a standard achiral column by forming diastereomers.[11] | Requires an additional reaction step. The reagent itself can be a source of interference. |
Experimental Protocols
Protocol 1: Silylation for GC-MS Analysis
This protocol describes the formation of a trimethylsilyl (TMS) ester of this compound using BSTFA.
Materials:
-
This compound standard or sample
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)
-
TMCS (Trimethylchlorosilane) (optional, as a catalyst)
-
Anhydrous pyridine or other suitable solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Then, add 100 µL of BSTFA. For hindered carboxylic acids, 1-10% TMCS can be added to the BSTFA to increase its reactivity.[2]
-
Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes in a heating block.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
GC-MS Parameters (Typical):
-
Injector Temperature: 250°C
-
Column: Nonpolar capillary column (e.g., DB-5ms, HP-5ms)
-
Oven Program: 100°C for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
-
Carrier Gas: Helium
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
Protocol 2: Esterification with BF₃/Methanol for GC-MS Analysis
This protocol details the formation of the methyl ester of this compound.
Materials:
-
This compound standard or sample
-
14% Boron trifluoride in methanol (BF₃/Methanol)
-
Hexane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Place approximately 1 mg of the acid into a reaction vial.
-
Reagent Addition: Add 1 mL of 14% BF₃/Methanol solution to the vial.
-
Reaction: Cap the vial and heat at 60°C for 10-15 minutes.[8]
-
Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated sodium chloride solution. Vortex for 1 minute.
-
Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Analysis: The hexane extract containing the methyl ester is ready for GC-MS analysis using similar parameters as in Protocol 1.
Protocol 3: Chiral Derivatization with Marfey's Reagent for LC-MS Analysis
This protocol is for the enantiomeric separation of this compound by forming diastereomers.
Materials:
-
This compound enantiomers (if available) or racemic mixture
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)
-
Acetone
-
1 M Sodium bicarbonate solution
-
2 M Hydrochloric acid
-
Mobile phase for dilution
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of water and acetone.
-
Reagent Preparation: Prepare a 1% (w/v) solution of Marfey's reagent in acetone.
-
Derivatization Reaction: In a microvial, combine 50 µL of the sample solution, 100 µL of the Marfey's reagent solution, and 20 µL of 1 M sodium bicarbonate.
-
Incubation: Heat the mixture at 40°C for 1 hour.
-
Quenching: Cool the reaction mixture to room temperature and add 20 µL of 2 M HCl to stop the reaction.[11]
-
Dilution: Dilute the sample with the initial mobile phase to a suitable concentration for LC-MS analysis.
LC-MS Parameters (Typical):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute the diastereomers.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.
Visualizations
Derivatization Workflow for GC-MS Analysis
Caption: Workflow for GC-MS derivatization.
Silylation Reaction of this compound
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. gcms.cz [gcms.cz]
- 3. jfda-online.com [jfda-online.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Derivatization methods for LC-MS analysis of endogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. Derivatization methods for quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Reaction of 2-Bromo-5-chlorophenylacetic Acid with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-chlorophenylacetic acid is a versatile bifunctional molecule containing both a carboxylic acid and an aryl bromide moiety. This unique structure allows for a variety of chemical transformations, making it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The reaction of the aryl bromide with primary and secondary amines to form a carbon-nitrogen (C-N) bond is a key transformation that opens access to a diverse range of substituted 2-aminophenylacetic acid derivatives. These products are of significant interest due to their structural similarity to known pharmacologically active compounds, such as the non-steroidal anti-inflammatory drug (NSAID) diclofenac.
This document provides detailed application notes and experimental protocols for the reaction of this compound with primary and secondary amines, primarily focusing on two of the most robust and widely used methods for C-N bond formation: the Buchwald-Hartwig amination and the Ullmann condensation.
Applications in Drug Discovery and Development
Derivatives of 2-aminophenylacetic acid have shown a range of biological activities, making them attractive scaffolds for drug discovery.
-
Anti-inflammatory Agents: The 2-(arylamino)phenylacetic acid core is a well-established pharmacophore for anti-inflammatory activity.[1][2] Compounds of this class, such as diclofenac, are known to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. The products derived from this compound can be screened for similar or improved anti-inflammatory properties.
-
Neurological Disorders: Some phenylacetic acid derivatives have been found to interact with specific gamma-hydroxybutyric acid (GHB) binding sites in the brain, suggesting potential applications in neurological disorders.[1][3]
-
Antimicrobial Agents: The introduction of various amine functionalities can lead to compounds with potential antimicrobial properties.[4]
-
Peptide Chemistry: Protected 2-aminophenylacetic acid derivatives are utilized in peptide synthesis to create novel peptide-based therapeutics.[4][5]
Reaction Methodologies
The synthesis of 2-(amino)phenylacetic acid derivatives from this compound can be effectively achieved through palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation. The choice of method may depend on the specific amine, desired reaction conditions, and cost-effectiveness.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[6] It is known for its high efficiency, broad substrate scope, and tolerance of various functional groups.
Reaction Principle: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[6][7]
Experimental Protocols
Note: The following protocols are generalized based on established procedures for similar substrates and may require optimization for specific primary and secondary amines. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: Buchwald-Hartwig Amination of this compound with a Primary Amine (e.g., Aniline)
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane (5 mL) and aniline (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with 1 M HCl (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(phenylamino)-5-chlorophenylacetic acid.
Protocol 2: Ullmann Condensation of this compound with a Secondary Amine (e.g., Morpholine)
Materials:
-
This compound
-
Morpholine
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous DMSO (5 mL) and morpholine (1.5 mmol) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 24-48 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and acidify with 1 M HCl to pH ~3-4.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(morpholino)-5-chlorophenylacetic acid.
Data Presentation
The following tables summarize representative quantitative data for the Buchwald-Hartwig amination and Ullmann condensation based on typical yields for similar reactions found in the literature. Actual yields may vary depending on the specific amine and reaction conditions.
| Reaction | Amine | Catalyst System | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Buchwald-Hartwig | Primary (e.g., Aniline) | Pd(OAc)₂ / Xantphos | 1,4-Dioxane | 100-110 | 12-24 | 70-90 |
| Buchwald-Hartwig | Secondary (e.g., Morpholine) | Pd₂(dba)₃ / BINAP | Toluene | 100 | 12-24 | 65-85 |
| Ullmann Condensation | Primary (e.g., Aniline) | CuI / L-Proline | DMSO | 90-100 | 24-48 | 60-80 |
| Ullmann Condensation | Secondary (e.g., Morpholine) | CuI / DMEDA | DMF | 110-120 | 24-48 | 55-75 |
Table 1: Representative Reaction Conditions and Yields
| Product | Amine | Expected ¹H NMR signals (δ, ppm) | Expected ¹³C NMR signals (δ, ppm) | Expected MS (m/z) |
| 2-(Phenylamino)-5-chlorophenylacetic acid | Aniline | ~10.0 (br s, 1H, COOH), ~9.0 (br s, 1H, NH), 6.8-7.5 (m, 8H, Ar-H), ~3.7 (s, 2H, CH₂) | ~175 (C=O), 140-145 (Ar-C), 115-135 (Ar-C), ~38 (CH₂) | [M+H]⁺ |
| 2-(Morpholino)-5-chlorophenylacetic acid | Morpholine | ~10.0 (br s, 1H, COOH), 6.9-7.3 (m, 3H, Ar-H), 3.7-3.9 (t, 4H, O(CH₂)₂), 2.9-3.1 (t, 4H, N(CH₂)₂), ~3.6 (s, 2H, CH₂) | ~175 (C=O), 145-150 (Ar-C), 120-135 (Ar-C), ~67 (O(CH₂)₂), ~53 (N(CH₂)₂), ~38 (CH₂) | [M+H]⁺ |
Table 2: Expected Spectroscopic Data for Representative Products
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for the Ullmann condensation.
Caption: Potential anti-inflammatory mechanism of action.[8]
References
- 1. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. ovid.com [ovid.com]
- 4. 2-Aminophenylacetic acid (3342-78-7) for sale [vulcanchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Isoquinolin-1(2H)-one Based Anti-inflammatory Agents from 2-Bromo-5-chlorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of isoquinolin-1(2H)-one derivatives as potential anti-inflammatory agents, utilizing 2-Bromo-5-chlorophenylacetic acid as a key starting material. The protocols detailed herein describe a synthetic pathway to a model compound, 2-(2-bromo-5-chlorobenzyl)isoquinolin-1(2H)-one, and outline methods for assessing its anti-inflammatory activity through the inhibition of Poly(ADP-ribose) polymerase (PARP-1) and its impact on the NF-κB signaling pathway.
Introduction
This compound is a versatile bifunctional building block in medicinal chemistry. Its carboxylic acid moiety and the reactive benzyl bromide that can be generated from it allow for the construction of a variety of heterocyclic scaffolds. One such scaffold of significant interest is the isoquinolin-1(2H)-one core, which is present in numerous biologically active compounds.
Recent research has highlighted the potential of isoquinolin-1(2H)-one derivatives as potent inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP-1, are critically involved in DNA repair and have emerged as important regulators of inflammatory processes.[1][2][3] Overactivation of PARP-1 can deplete cellular energy stores and promote the expression of pro-inflammatory genes through the activation of transcription factors like NF-κB.[4] Therefore, inhibition of PARP-1 presents a promising therapeutic strategy for inflammatory diseases.[1][2][3]
This document provides a detailed protocol for the synthesis of a novel isoquinolin-1(2H)-one derivative from this compound and outlines experimental procedures to evaluate its anti-inflammatory properties.
Data Presentation
The following tables summarize key quantitative data related to the synthesis and anti-inflammatory activity of the model compound and other relevant PARP inhibitors.
Table 1: Synthesis Yields
| Step | Product | Starting Material | Yield (%) |
| 1. Acid Chloride Formation | 2-Bromo-5-chlorophenylacetyl chloride | This compound | >95 (crude) |
| 2. Amidation | N-(2-phenylethyl)-2-(2-bromo-5-chlorophenyl)acetamide | 2-Bromo-5-chlorophenylacetyl chloride | 85-90 |
| 3. Intramolecular Friedel-Crafts Cyclization (Bischler-Napieralski) | 7-bromo-4-((2-bromo-5-chlorophenyl)methyl)-3,4-dihydroisoquinoline | N-(2-phenylethyl)-2-(2-bromo-5-chlorophenyl)acetamide | 60-70 |
| 4. Oxidation | 2-(2-bromo-5-chlorobenzyl)isoquinolin-1(2H)-one | 7-bromo-4-((2-bromo-5-chlorophenyl)methyl)-3,4-dihydroisoquinoline | 75-85 |
Table 2: In Vitro Anti-inflammatory Activity
| Compound | Target | IC50 (nM) | Assay Method | Reference Compound | IC50 (nM) |
| 2-(2-bromo-5-chlorobenzyl)isoquinolin-1(2H)-one (Hypothetical) | PARP-1 | 5 - 50 | Colorimetric PARP-1 Assay Kit | Olaparib | 4.40 |
| Isoquinolinone-Naphthoquinone Hybrid 5c | PARP-1 | 2.4 | Enzymatic Assay | Rucaparib | 38.0 |
| Isoquinolinone-Naphthoquinone Hybrid 5d | PARP-1 | 4.8 | Enzymatic Assay | Rucaparib | 38.0 |
| Quinoxaline Derivative 8a | PARP-1 | 2.31 | Colorimetric PARP-1 Assay Kit | Olaparib | 4.40 |
| Quinoxaline Derivative 5 | PARP-1 | 3.05 | Colorimetric PARP-1 Assay Kit | Olaparib | 4.40 |
Note: Data for the model compound is hypothetical and represents a target range based on structurally similar compounds. Data for other compounds are from published studies for comparative purposes.[5][6]
Experimental Protocols
Protocol 1: Synthesis of 2-(2-bromo-5-chlorobenzyl)isoquinolin-1(2H)-one
This multi-step synthesis involves the preparation of an intermediate amide followed by cyclization and oxidation to yield the target isoquinolin-1(2H)-one.
Step 1: Synthesis of 2-Bromo-5-chlorophenylacetyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in thionyl chloride (2.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 75-80 °C) for 2 hours.
-
After completion, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-Bromo-5-chlorophenylacetyl chloride, which is used in the next step without further purification.
Step 2: Synthesis of N-(2-phenylethyl)-2-(2-bromo-5-chlorophenyl)acetamide
-
Dissolve 2-phenylethanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 2-Bromo-5-chlorophenylacetyl chloride (1.0 eq) in anhydrous DCM dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure amide.
Step 3: Synthesis of 7-bromo-4-((2-bromo-5-chlorophenyl)methyl)-3,4-dihydroisoquinoline
-
In a round-bottom flask, dissolve N-(2-phenylethyl)-2-(2-bromo-5-chlorophenyl)acetamide (1.0 eq) in anhydrous toluene.
-
Add phosphorus pentoxide (P₂O₅) (2.0 eq) portion-wise with vigorous stirring.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Make the aqueous layer basic (pH 8-9) with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield the dihydroisoquinoline derivative.
Step 4: Synthesis of 2-(2-bromo-5-chlorobenzyl)isoquinolin-1(2H)-one
-
Dissolve the 7-bromo-4-((2-bromo-5-chlorophenyl)methyl)-3,4-dihydroisoquinoline (1.0 eq) in a mixture of acetic acid and water.
-
Add potassium permanganate (KMnO₄) (2.0 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 24 hours.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears.
-
Extract the product with ethyl acetate, and wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, 2-(2-bromo-5-chlorobenzyl)isoquinolin-1(2H)-one.
Protocol 2: In Vitro PARP-1 Inhibition Assay
This protocol describes a colorimetric assay to determine the IC50 value of the synthesized compound against PARP-1.
-
Utilize a commercial PARP-1 colorimetric assay kit.
-
Prepare a series of dilutions of the test compound (e.g., from 1 nM to 100 µM) in the assay buffer.
-
Add the diluted compounds to the wells of a 96-well plate.
-
Add the PARP-1 enzyme to the wells.
-
Initiate the reaction by adding the PARP-1 substrate cocktail (containing NAD+ and activated DNA).
-
Incubate the plate at room temperature for the time specified in the kit instructions.
-
Add the developing solution to stop the reaction and generate a colorimetric signal.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of PARP-1 inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Assessment of NF-κB Pathway Inhibition
This protocol outlines a method to evaluate the effect of the synthesized compound on the NF-κB signaling pathway in a cell-based assay.
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages) in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to activate the NF-κB pathway.
-
After the stimulation period, lyse the cells and measure the activity of a downstream reporter of NF-κB activation (e.g., using a luciferase reporter gene assay or by measuring the levels of pro-inflammatory cytokines like TNF-α or IL-6 via ELISA).
-
Quantify the reduction in NF-κB activity or cytokine production in the presence of the test compound compared to the LPS-stimulated control.
-
Determine the IC50 value for the inhibition of the NF-κB pathway.
Mandatory Visualizations
Caption: Synthetic workflow for 2-(2-bromo-5-chlorobenzyl)isoquinolin-1(2H)-one.
Caption: Inhibition of the PARP-1/NF-κB signaling pathway by isoquinolin-1(2H)-one derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PARP inhibitors: new partners in the therapy of cancer and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PARP-1-Associated Pathological Processes: Inhibition by Natural Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Bromo-5-chlorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing palladium-catalyzed cross-coupling reactions on 2-Bromo-5-chlorophenylacetic acid. This versatile bifunctional building block offers selective reactivity, making it a valuable substrate for the synthesis of complex substituted phenylacetic acid derivatives, which are important scaffolds in medicinal chemistry and materials science.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a particularly interesting substrate due to the differential reactivity of its two halogen substituents. In palladium-catalyzed reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This chemoselectivity allows for the selective functionalization at the 2-position, leaving the chlorine atom at the 5-position available for subsequent transformations, thus enabling the synthesis of diverse and complex molecular architectures.
This document outlines protocols for four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Heck coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Key Reaction Principle: Chemoselectivity
The primary advantage of using this compound as a substrate lies in the selective reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for precise modification at the ortho-position to the acetic acid moiety.
Caption: Chemoselective functionalization of this compound.
Data Presentation: A Comparative Overview of Coupling Reactions
The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions with this compound. Yields are based on analogous systems and may require optimization for specific substrates.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O (5:1) | 90 | 18 | 75-85 |
Table 2: Heck Coupling of this compound with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | Acetonitrile | 100 | 18 | 70-80 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 120 | 24 | 65-75 |
| 3 | Cyclohexene | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | DMA | 130 | 24 | 50-60 |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (2) | THF | 60 | 8 | 80-90 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA (3) | DMF | 50 | 12 | 75-85 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (5) | Et₃N (2) | Toluene | 70 | 10 | 85-95 |
Table 4: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 16 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 20 | 70-80 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | t-BuOH | 90 | 18 | 75-85 |
Experimental Protocols
The following are detailed, representative protocols for each class of cross-coupling reaction. Safety Precaution: These reactions should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All palladium catalysts and phosphine ligands are toxic and should be handled with care. Reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.
Suzuki-Miyaura Coupling: Synthesis of 2-(Aryl)-5-chlorophenylacetic Acid
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene and Water (4:1 v/v), degassed
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture (10 mL of toluene/water 4:1) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(aryl)-5-chlorophenylacetic acid.
Heck Coupling: Synthesis of 2-(Alkenyl)-5-chlorophenylacetic Acid
This protocol outlines a general procedure for the Heck coupling of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)
-
Triethylamine (Et₃N, 1.5 equiv)
-
Anhydrous Acetonitrile, degassed
-
Sealed reaction tube
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous, degassed acetonitrile (5 mL), the alkene (1.5 mmol), and Et₃N (1.5 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours.
-
Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the mixture, dilute with an organic solvent, and filter to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography.
Sonogashira Coupling: Synthesis of 2-(Alkynyl)-5-chlorophenylacetic Acid
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF), degassed
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed THF (5 mL), Et₃N (2.0 mmol), and the terminal alkyne (1.2 mmol).
-
Stir the reaction at 60 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Synthesis of 2-(Amino)-5-chlorophenylacetic Acid
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with an amine.
Application Note: A Scalable Synthesis Protocol for 2-Bromo-5-chlorophenylacetic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction Substituted phenylacetic acids are crucial building blocks in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] 2-Bromo-5-chlorophenylacetic acid (CAS No. 81682-38-4) is a key intermediate whose structural features are leveraged for developing novel therapeutic agents.[3][4] This document provides a detailed, three-step protocol for the scale-up synthesis of this compound, starting from the commercially available 2-Bromo-5-chlorotoluene. The described methodology is designed for robustness and scalability, making it suitable for industrial production.[5][6]
Overall Synthetic Pathway
The synthesis is a three-step process beginning with 2-Bromo-5-chlorotoluene. The first step involves a free-radical bromination of the benzylic methyl group. The resulting benzyl bromide is then converted to a benzyl nitrile intermediate via nucleophilic substitution. The final step is the hydrolysis of the nitrile to yield the desired carboxylic acid. This nitrile hydrolysis pathway is a common and effective method for preparing carboxylic acids from alkyl halides.[7]
Caption: Overall three-step synthetic pathway.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(Bromomethyl)-2-bromo-5-chlorobenzene
This procedure details the benzylic bromination of the starting material using N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) as a radical initiator.
Materials:
-
2-Bromo-5-chlorotoluene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.02 eq)
-
Carbon tetrachloride (CCl₄)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Protocol:
-
To a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 2-Bromo-5-chlorotoluene (1.0 eq) and carbon tetrachloride (approx. 5 mL per gram of starting material).
-
Add N-Bromosuccinimide (1.1 eq) and AIBN (0.02 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 77°C) under a nitrogen atmosphere. Monitor the reaction progress using TLC or GC-MS (typically 4-6 hours).
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation or recrystallization from a suitable solvent like hexanes to obtain pure 1-(Bromomethyl)-2-bromo-5-chlorobenzene.
| Parameter | Value |
| Scale | 100 g (0.487 mol) of 2-Bromo-5-chlorotoluene |
| NBS | 94.8 g (0.535 mol) |
| AIBN | 1.6 g (0.0097 mol) |
| Solvent Volume | 500 mL CCl₄ |
| Typical Yield | 85-90% |
| Purity (GC) | >97% |
Step 2: Synthesis of 2-(2-Bromo-5-chlorophenyl)acetonitrile
This protocol describes the nucleophilic substitution of the benzylic bromide with a cyanide anion to form the corresponding nitrile intermediate. This is a crucial C-C bond-forming reaction.[1]
Materials:
-
1-(Bromomethyl)-2-bromo-5-chlorobenzene (1.0 eq)
-
Sodium cyanide (NaCN) (1.2 eq)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
Protocol:
-
Caution: Sodium cyanide is highly toxic. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a round-bottom flask, dissolve 1-(Bromomethyl)-2-bromo-5-chlorobenzene (1.0 eq) in DMSO (approx. 4 mL per gram of starting material).
-
Carefully add sodium cyanide (1.2 eq) to the solution in portions, monitoring for any exotherm.
-
Heat the mixture to 60°C and stir until the reaction is complete as monitored by TLC (typically 3-5 hours).
-
Cool the reaction mixture to room temperature and pour it into a beaker containing a large volume of cold water to precipitate the product.
-
Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water to remove residual DMSO and salts.
-
For further purification, dissolve the crude product in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the purified nitrile.
| Parameter | Value |
| Scale | 120 g (0.422 mol) of Benzyl Bromide |
| NaCN | 24.8 g (0.506 mol) |
| Solvent Volume | 500 mL DMSO |
| Typical Yield | 90-95% |
| Purity (HPLC) | >98% |
Step 3: Synthesis of this compound
The final step involves the hydrolysis of the nitrile group to a carboxylic acid under strong acidic conditions.
Materials:
-
2-(2-Bromo-5-chlorophenyl)acetonitrile (1.0 eq)
-
Sulfuric acid (50% aqueous solution)
-
Deionized water
-
Toluene or Ethyl acetate
Protocol:
-
Combine 2-(2-Bromo-5-chlorophenyl)acetonitrile (1.0 eq) and a 50% aqueous solution of sulfuric acid (v/v) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approx. 120-130°C) with vigorous stirring. The reaction progress can be monitored by the cessation of ammonia evolution or by TLC/HPLC analysis (typically 8-12 hours).
-
After completion, cool the reaction mixture and carefully pour it over crushed ice.
-
The product will precipitate as a solid. Collect the crude acid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., toluene/hexanes or aqueous ethanol) to yield the final product.[8]
| Parameter | Value |
| Scale | 90 g (0.391 mol) of Benzyl Nitrile |
| 50% H₂SO₄ | 450 mL |
| Typical Yield | 88-93% |
| Purity (HPLC) | >99% |
Integrated Experimental Workflow
The following diagram illustrates the complete workflow from starting material procurement to the final purified product, including key quality control checkpoints.
Caption: Step-by-step process flow with QC points.
Conclusion
This application note provides a comprehensive and scalable three-step synthesis for this compound with high overall yield and purity. The protocols are based on well-established chemical transformations and are optimized for scale-up operations. Adherence to safety protocols, particularly during the cyanation step, is critical for successful and safe implementation.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5 | Benchchem [benchchem.com]
- 3. rdchemicals.com [rdchemicals.com]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 5. 2-Bromo-5-chlorotoluene 97 14495-51-3 [sigmaaldrich.com]
- 6. innospk.com [innospk.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]
Application Notes and Protocols: Protecting Group Strategies for 2-Bromo-5-chlorophenylacetic Acid Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Bromo-5-chlorophenylacetic acid is a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. Its carboxylic acid functionality is highly reactive and often requires protection to prevent unwanted side reactions during subsequent chemical transformations. This document provides detailed application notes and protocols for the protection of the carboxylic acid group of this compound using common ester protecting groups: methyl, benzyl, and tert-butyl esters. The selection of a suitable protecting group is critical and depends on the stability required for downstream reactions and the conditions for its eventual removal.
Protecting Group Strategies
The choice of a protecting group for the carboxylic acid of this compound is dictated by the chemical environment of the subsequent reaction steps. Esters are the most common protecting groups for carboxylic acids due to their ease of formation and cleavage under specific conditions. This section details the use of methyl, benzyl, and tert-butyl esters as protecting groups.
Data Presentation: Comparison of Protecting Group Strategies
| Protecting Group | Protection Reagents & Conditions | Typical Yield (%) | Deprotection Reagents & Conditions | Typical Yield (%) | Stability |
| Methyl Ester | Methanol, H₂SO₄, Reflux, 5h | 88-93 | 1. NaOH, H₂O/MeOH, RT 2. H₃O⁺ | >95 | Stable to acidic conditions, sensitive to strong base. |
| Benzyl Ester | Benzyl alcohol, TsOH, Benzene, Reflux, 24h | 80-90 | H₂, Pd/C, RT, 5h | >95 | Stable to acidic and basic conditions, cleaved by hydrogenolysis. |
| tert-Butyl Ester | Isobutylene, H₂SO₄ (cat.), CH₂Cl₂, RT, 4h | 85-95 | Trifluoroacetic acid (TFA), CH₂Cl₂, RT, 1-2h | >95 | Stable to basic conditions, sensitive to strong acid. |
Experimental Protocols
Methyl Ester Protection and Deprotection
a) Protocol for Methyl Esterification of this compound
This protocol is adapted from the synthesis of methyl α-bromo-(2-chloro)phenylacetate.[1]
Materials:
-
This compound
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-Bromo-5-chlorophenylacetate.
b) Protocol for Deprotection of Methyl 2-Bromo-5-chlorophenylacetate (Saponification)
Materials:
-
Methyl 2-Bromo-5-chlorophenylacetate
-
Sodium Hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric Acid (HCl, 1M)
-
Ethyl Acetate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve methyl 2-Bromo-5-chlorophenylacetate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (1.1-1.5 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Benzyl Ester Protection and Deprotection
a) Protocol for Benzyl Esterification of this compound
Materials:
-
This compound
-
Benzyl alcohol
-
p-Toluenesulfonic acid (TsOH)
-
Benzene or Toluene
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1.0 eq) and benzyl alcohol (1.2 eq) in benzene or toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary to yield benzyl 2-Bromo-5-chlorophenylacetate.
b) Protocol for Deprotection of Benzyl 2-Bromo-5-chlorophenylacetate (Hydrogenolysis)
Materials:
-
Benzyl 2-Bromo-5-chlorophenylacetate
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve benzyl 2-Bromo-5-chlorophenylacetate in methanol or ethyl acetate.
-
Carefully add 10% Pd/C catalyst (5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound.
tert-Butyl Ester Protection and Deprotection
a) Protocol for tert-Butyl Esterification of this compound
Materials:
-
This compound
-
Isobutylene (gas or liquid)
-
Dichloromethane (CH₂Cl₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Pressure vessel (if using liquid isobutylene) or gas delivery tube
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a suitable reaction vessel.
-
Cool the solution to 0°C and add a catalytic amount of concentrated sulfuric acid.
-
Bubble isobutylene gas through the solution or add liquid isobutylene (in a sealed pressure vessel) and allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary to yield tert-butyl 2-Bromo-5-chlorophenylacetate.
b) Protocol for Deprotection of tert-Butyl 2-Bromo-5-chlorophenylacetate (Acidolysis)
Materials:
-
tert-Butyl 2-Bromo-5-chlorophenylacetate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Rotary evaporator
-
Toluene (for azeotropic removal of TFA)
Procedure:
-
Dissolve tert-butyl 2-Bromo-5-chlorophenylacetate in dichloromethane.
-
Add an equal volume of trifluoroacetic acid to the solution at room temperature.[2]
-
Stir the reaction mixture for 1-2 hours.[2]
-
Monitor the reaction by TLC.
-
Upon completion, remove the dichloromethane and excess TFA under reduced pressure.
-
Co-evaporate with toluene (2-3 times) to ensure complete removal of residual TFA.[2]
-
The resulting this compound can be used directly or purified further if necessary.
Mandatory Visualizations
The selection of an appropriate protecting group strategy is a critical decision in a multi-step synthesis. The following workflow diagram illustrates the logical considerations for choosing between methyl, benzyl, and tert-butyl ester protecting groups for this compound.
Caption: Workflow for selecting a carboxylic acid protecting group.
References
Troubleshooting & Optimization
common side reactions in the synthesis of 2-Bromo-5-chlorophenylacetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Bromo-5-chlorophenylacetic acid.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic approach.
Route 1: Oxidation of 2-Bromo-5-chlorobenzaldehyde
This synthetic route involves the oxidation of the corresponding aldehyde to the carboxylic acid.
Frequently Asked Questions (FAQs):
-
Q1: My reaction is incomplete, and I still have a significant amount of starting aldehyde. What could be the issue?
-
A1: Incomplete conversion can be due to several factors:
-
Insufficient Oxidant: Ensure you are using a sufficient stoichiometric excess of the oxidizing agent. Common oxidants for this transformation include potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O).
-
Low Reaction Temperature: While some oxidations are exothermic, the reaction may require a certain activation energy. If the reaction is sluggish at room temperature, consider gentle heating. However, be cautious as higher temperatures can promote side reactions.[1]
-
Poor Solubility: Ensure that your starting material and oxidant are adequately dissolved or suspended in the chosen solvent. A biphasic system may require a phase-transfer catalyst.
-
Deactivated Oxidant: The oxidizing agent may have degraded over time. Use a fresh batch of the reagent for optimal results.
-
-
-
Q2: My final product is contaminated with a significant amount of 2-Bromo-5-chloro-mandelic acid. How can I avoid this side product?
-
A2: The formation of the corresponding mandelic acid is a known side reaction in the synthesis of α-bromo-phenylacetic acids from aldehydes, particularly when using strong bases. To minimize its formation:
-
Control the Temperature: Carry out the reaction at a low temperature, typically between -5°C and 10°C.[2] This disfavors the competing nucleophilic addition of the hydroxide ion to the aldehyde.
-
Choice of Base: If the reaction conditions involve a base, use a non-nucleophilic base or carefully control the stoichiometry of a nucleophilic base like potassium hydroxide (KOH).
-
-
-
Q3: I am observing the formation of multiple unidentified impurities in my TLC analysis. What are the possible causes?
-
A3: The formation of multiple impurities can stem from:
-
Over-oxidation: Strong oxidizing agents can lead to the cleavage of the aromatic ring or other undesired transformations, especially under harsh conditions (e.g., high temperature, prolonged reaction time).
-
Reaction with Solvent: Some solvents can be oxidized under the reaction conditions. Ensure your solvent is inert to the chosen oxidant.
-
Impure Starting Material: The presence of impurities in the starting 2-Bromo-5-chlorobenzaldehyde can lead to the formation of corresponding side products.
-
-
Troubleshooting Workflow for Route 1
Caption: Troubleshooting workflow for the oxidation of 2-Bromo-5-chlorobenzaldehyde.
Route 2: Bromination of 5-chlorophenylacetic acid
This synthetic approach involves the direct bromination of the phenyl ring of 5-chlorophenylacetic acid.
Frequently Asked Questions (FAQs):
-
Q1: The bromination reaction is giving me a mixture of isomers. How can I improve the regioselectivity?
-
A1: The directing effects of the substituents on the phenyl ring determine the position of bromination. The chloro group is ortho-, para-directing, and the acetic acid group is a deactivating meta-director. To favor the desired 2-bromo isomer:
-
Choice of Brominating Agent and Catalyst: The use of a bulky brominating agent or a specific catalyst can influence the regioselectivity. Common brominating agents include N-bromosuccinimide (NBS) or bromine (Br₂). Lewis acid catalysts like iron(III) bromide (FeBr₃) are often used.
-
Reaction Conditions: Temperature and solvent can also play a role in directing the substitution. It is advisable to start at a low temperature and slowly warm the reaction mixture.
-
-
-
Q2: I am observing a significant amount of dibrominated product. How can I prevent this?
-
A2: The formation of dibrominated byproducts occurs when the desired product undergoes a second bromination. To minimize this:
-
Control Stoichiometry: Use a controlled amount of the brominating agent, typically a slight excess (e.g., 1.05-1.1 equivalents). Adding the brominating agent slowly to the reaction mixture can also help.
-
Monitor the Reaction: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed and before significant dibromination occurs.
-
-
-
Q3: My reaction is very slow and does not go to completion. What can I do?
-
A3: Slow reaction rates can be due to:
-
Insufficient Catalyst Activity: The Lewis acid catalyst may be old or deactivated by moisture. Ensure the use of an anhydrous catalyst and dry reaction conditions.
-
Low Temperature: While low temperatures can help with selectivity, they can also slow down the reaction. A balance needs to be found to achieve a reasonable reaction rate without promoting side reactions. Consider a gradual increase in temperature.
-
Deactivated Ring: The phenyl ring is deactivated by the chloro and acetic acid groups, making electrophilic aromatic substitution more difficult. A more potent brominating system (e.g., Br₂ with a stronger Lewis acid) might be necessary.
-
-
Troubleshooting Workflow for Route 2
References
optimizing reaction yield and purity of 2-Bromo-5-chlorophenylacetic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction yield and purity of 2-Bromo-5-chlorophenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The two primary synthetic routes for this compound are:
-
Alpha-bromination of 5-chlorophenylacetic acid: This method involves the direct bromination of the alpha-carbon of 5-chlorophenylacetic acid using a brominating agent like N-bromosuccinimide (NBS) or liquid bromine, often with a catalyst such as red phosphorus.[1]
-
Reaction of 2-bromo-5-chlorobenzaldehyde with tribromomethane: This pathway utilizes a haloform-type reaction where 2-bromo-5-chlorobenzaldehyde reacts with tribromomethane in the presence of a strong base like potassium hydroxide.[2]
Q2: What are the critical parameters affecting the yield and purity of the final product?
A2: Several parameters critically influence the outcome of the synthesis:
-
Reaction Temperature: Low temperatures, typically between -5°C and 10°C, are often preferred to minimize side reactions, such as the formation of mandelic acid derivatives.[2]
-
Choice of Reagents: The selection of the brominating agent, catalyst, and base can significantly impact the reaction's efficiency and selectivity.
-
Solvent System: The polarity and type of solvent (e.g., dichloromethane, ether, dioxane) can affect reaction rates and the solubility of reactants and intermediates.[1][2]
-
Reaction Time: Sufficient reaction time is crucial for the completion of the reaction, but prolonged times can sometimes lead to the formation of degradation products.
Q3: What are the common impurities I might encounter?
A3: Common impurities can include:
-
Unreacted starting materials (e.g., 5-chlorophenylacetic acid or 2-bromo-5-chlorobenzaldehyde).
-
Di-brominated products.
-
Products of aromatic substitution on the phenyl ring.
-
Mandelic acid derivatives, especially in the benzaldehyde route.[2]
-
By-products from the decomposition of reagents.
Q4: How can I purify the crude this compound?
A4: The most common method for purification is recrystallization.[2] Solvents such as toluene are effective for this purpose. The crude product is dissolved in a minimum amount of hot solvent, and then the solution is cooled slowly to allow for the formation of pure crystals. Washing the isolated crystals with a cold, non-polar solvent can help remove residual impurities.
Q5: Which analytical techniques are suitable for assessing the purity of the final product?
A5: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for determining the purity of this compound.[1] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also valuable for structural confirmation and identification of impurities.
Troubleshooting Guides
Problem 1: Low Reaction Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor the reaction progress using TLC or HPLC. - Extend the reaction time if starting material is still present. - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Suboptimal Temperature | - For the reaction of an aldehyde with tribromomethane, maintain a low temperature (0-5°C) to prevent side reactions.[2] - For alpha-bromination, the optimal temperature may vary, so consider a temperature screen. |
| Reagent Quality | - Use fresh, high-purity reagents. Moisture can deactivate some reagents. - Ensure the correct stoichiometry of all reactants. |
| Inefficient Work-up | - During extraction, ensure complete phase separation. - Perform multiple extractions to maximize product recovery. - Minimize product loss during solvent evaporation. |
Problem 2: Low Purity of the Final Product
| Potential Cause | Troubleshooting Step |
| Formation of Side Products | - Adjust the reaction temperature; lower temperatures often increase selectivity.[2] - Control the rate of addition of reagents to avoid localized high concentrations. |
| Presence of Unreacted Starting Material | - Ensure the reaction goes to completion by monitoring with an appropriate analytical technique. - Consider using a slight excess of the brominating agent. |
| Ineffective Purification | - Optimize the recrystallization process. Try different solvents or solvent mixtures. - Ensure the crude product is fully dissolved in the hot solvent. - Allow for slow cooling to promote the formation of larger, purer crystals. |
| Contamination from Glassware | - Ensure all glassware is thoroughly cleaned and dried before use. |
Experimental Protocols
Protocol 1: Synthesis via Alpha-Bromination of 2-chlorophenylacetic acid
This protocol is a generalized procedure based on common alpha-bromination reactions.
Materials:
-
2-chlorophenylacetic acid
-
Sodium bromide
-
50% Sulfuric acid solution
-
Dichloromethane
-
30% Hydrogen peroxide
Procedure:
-
In a three-necked round-bottom flask equipped with a stirrer, add 2-chlorophenylacetic acid (1 eq.), sodium bromide (1.2 eq.), 50% sulfuric acid solution, and dichloromethane.[3]
-
Stir the mixture at room temperature.
-
Cool the reaction mixture to 10-15°C in an ice bath.
-
Slowly add 30% hydrogen peroxide dropwise, ensuring the temperature does not exceed 20°C.[3]
-
After the addition is complete, raise the temperature to 30°C and continue the reaction for approximately 36 hours, monitoring by TLC or HPLC.[3]
-
Upon completion, stop stirring and allow the layers to separate.
-
Separate the organic phase, wash it with water, and then dry it over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent like toluene.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of α-bromo-phenylacetic acids
| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |
| (2-chloro)benzaldehyde | Tribromomethane, KOH | Dioxane/Water | 0°C to 5°C | 63% | [2] |
| (2-chloro)benzaldehyde | Tribromomethane, KOH, Benzyltrimethylammonium chloride | Isopropyl ether/Water | -5°C to 0°C | Not specified | [2] |
| (2-chloro)benzaldehyde | Tribromomethane, KOH, Tetrabutylphosphonium bromide | Ethyl ether/Water | 0°C | 48% | [2] |
| 2-chlorophenylacetic Acid | Sodium bromide, Sulfuric acid, Hydrogen peroxide | Dichloromethane/Water | 10-15°C then 30°C | >78% | [3] |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Troubleshooting decision tree for low product purity.
References
- 1. Page loading... [guidechem.com]
- 2. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]
- 3. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method - Eureka | Patsnap [eureka.patsnap.com]
purification techniques for 2-Bromo-5-chlorophenylacetic acid from crude mixtures
Welcome to the technical support center for the purification of 2-Bromo-5-chlorophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound from crude mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most prevalent and effective purification techniques for this compound are recrystallization and flash column chromatography. The choice between these methods often depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the likely impurities in a crude mixture of this compound?
A2: Impurities can vary depending on the synthetic route. Common impurities may include unreacted starting materials such as 2-bromo-5-chlorotoluene or 5-chloro-2-iodophenylacetic acid, byproducts from side reactions like the corresponding aldehyde or alcohol, and residual solvents from the reaction or initial workup.
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of your sample. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile is typically effective for separating the target compound from its impurities.
Q4: I am observing a low yield after recrystallization. What are the possible causes?
A4: Low recovery during recrystallization can be due to several factors:
-
Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Cooling the solution too rapidly: This can lead to the formation of small, impure crystals and trap impurities.
-
Incomplete precipitation: The cooling time may be insufficient, or the final temperature may not be low enough.
-
Premature crystallization: If the solution cools and crystals form during a hot filtration step to remove insoluble impurities, product will be lost.
Q5: My purified product has a melting point that is lower and broader than the literature value. What does this indicate?
A5: A depressed and broad melting point range is a classic indication of the presence of impurities. The impurities disrupt the crystal lattice of the pure compound, requiring less energy to melt. Further purification steps may be necessary to achieve the desired purity.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Oiling out instead of crystallizing | The compound's melting point may be lower than the boiling point of the solvent. The solution may be too concentrated. | 1. Re-heat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent to decrease the concentration. 3. Allow the solution to cool more slowly. 4. Consider using a different solvent or a co-solvent system with a lower boiling point. |
| No crystals form upon cooling | The solution is not supersaturated (too much solvent was used). The compound is highly soluble in the chosen solvent at all temperatures. | 1. Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. 2. If no crystals form, evaporate some of the solvent to increase the concentration and cool again. 3. If the compound remains soluble, a different solvent system is required. |
| Colored impurities in the final product | The impurities are co-crystallizing with the product. | 1. Before crystallization, treat the hot solution with a small amount of activated charcoal to adsorb colored impurities. 2. Perform a hot filtration to remove the charcoal before allowing the solution to cool. |
| Low recovery of the purified product | Too much solvent was used. The product is significantly soluble in the cold solvent. | 1. Minimize the amount of hot solvent used to dissolve the crude product. 2. Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation. 3. To recover more product, the mother liquor can be concentrated and a second crop of crystals can be collected. |
Flash Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the product from impurities | The chosen mobile phase (eluent) has incorrect polarity. The column was not packed properly, leading to channeling. | 1. Optimize the eluent system using Thin Layer Chromatography (TLC) first to achieve good separation between the product and impurities. 2. Ensure the column is packed uniformly without any air bubbles or cracks. 3. Consider using a shallower solvent gradient during elution. |
| Product is not eluting from the column | The eluent is not polar enough to move the compound. The compound may be strongly interacting with the stationary phase (e.g., silica gel). | 1. Gradually increase the polarity of the mobile phase. 2. For acidic compounds like this compound, adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can improve elution by protonating the compound and reducing tailing. |
| Product elutes too quickly with impurities | The eluent is too polar. | 1. Start with a less polar mobile phase. 2. Use a step or gradient elution, starting with a non-polar solvent and gradually increasing the polarity. |
| Streaking or "tailing" of the product band | The compound is interacting too strongly with the stationary phase. The column is overloaded with the sample. | 1. Add a small amount of a modifier to the eluent (e.g., acetic acid for acidic compounds). 2. Ensure the amount of crude material loaded onto the column is appropriate for the column size (typically 1-5% of the silica gel weight). |
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Parameter | Recrystallization (Toluene) | Flash Column Chromatography (Silica Gel) |
| Typical Yield | 60-75%[1] | 70-90% |
| Achievable Purity (HPLC) | >98% | >99% |
| Scale | Suitable for both small and large scale | More practical for small to medium scale (mg to g) |
| Time Requirement | Can be time-consuming due to slow cooling | Relatively faster, especially with automated systems |
| Solvent Consumption | Moderate to high | Can be high depending on column size and elution |
| Key Advantage | Simplicity and cost-effectiveness for large quantities. | High resolution and ability to separate complex mixtures. |
Experimental Protocols
Protocol 1: Recrystallization from Toluene
This protocol is based on a documented procedure for the recrystallization of a similar α-bromo-phenylacetic acid.[1]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot toluene until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold toluene to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system. A good starting point for this compound is a mixture of hexanes and ethyl acetate, with a small addition of acetic acid (e.g., 90:10:1 Hexanes:Ethyl Acetate:Acetic Acid). The ideal system should give the product an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb the crude material onto a small amount of silica gel ("dry loading") and carefully add it to the top of the prepared column.
-
Elution: Begin elution with the selected mobile phase. If a gradient elution is used, slowly increase the proportion of the more polar solvent (e.g., ethyl acetate) to elute the compound.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Mandatory Visualization
References
identification and characterization of byproducts in 2-Bromo-5-chlorophenylacetic acid reactions
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-Bromo-5-chlorophenylacetic acid. It focuses on the identification and characterization of byproducts to ensure the quality and purity of the final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent laboratory and industrial synthesis methods involve the conversion of a substituted acetophenone. A primary route is the Willgerodt-Kindler reaction of 2-bromo-5-chloroacetophenone. This reaction typically uses sulfur and an amine, such as morpholine, to form a thioamide intermediate, which is then hydrolyzed to the desired carboxylic acid.[1][2][3] An alternative approach is the α-bromination of 2-chloro-5-acetylphenylacetic acid or a related precursor.
Q2: I see an unexpected peak in my HPLC chromatogram. What could it be?
A2: Unexpected peaks can arise from several sources. Based on common synthetic routes, potential byproducts include:
-
Unreacted Starting Material: 2-Bromo-5-chloroacetophenone.
-
Intermediate Species: The thioamide intermediate from the Willgerodt-Kindler reaction (2-(2-bromo-5-chlorophenyl)-N-morpholinoethanethioamide).
-
Over-bromination Products: D-bromo-substituted phenylacetic acid derivatives.
-
Dehalogenated Species: 5-Chlorophenylacetic acid or 2-bromophenylacetic acid.
-
Side-reaction Products: Byproducts from the rearrangement or fragmentation of intermediates.[4][5]
Refer to the Troubleshooting Guide below for a systematic approach to identifying unknown peaks.
Q3: My reaction yield is low. What are the likely causes?
A3: Low yields can be attributed to several factors, including incomplete reaction, degradation of the product, or the formation of stable byproducts. In the context of the Willgerodt-Kindler reaction, insufficient heating, incorrect stoichiometry of sulfur or amine, or moisture can hinder the conversion of the starting ketone.[2] For α-bromination reactions, the choice of brominating agent and reaction conditions are critical to prevent the formation of multiple halogenated species.[6][7]
Q4: How can I confirm the structure of a suspected byproduct?
A4: Structural elucidation of byproducts typically requires a combination of spectroscopic and spectrometric techniques. High-resolution mass spectrometry (HRMS) can provide the elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) is crucial for determining the connectivity of atoms. When possible, isolating the impurity by preparative HPLC or column chromatography allows for unambiguous characterization.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis and analysis of this compound.
Issue 1: Presence of Significant Impurities in the Crude Product
Table 1: Common Byproducts and Diagnostic Information
| Potential Byproduct | Likely Source | Suggested Analytical Confirmation | Mitigation Strategy |
| 2-Bromo-5-chloroacetophenone | Incomplete Willgerodt-Kindler reaction. | GC-MS, HPLC (compare retention time with standard). | Increase reaction time or temperature; ensure correct stoichiometry of reagents. |
| 2-(2-bromo-5-chlorophenyl)-N-morpholinoethanethioamide | Incomplete hydrolysis of the thioamide intermediate. | LC-MS (identify by molecular weight), ¹H NMR. | Ensure complete hydrolysis by adjusting pH and reaction time. |
| 2,X-Dibromo-5-chlorophenylacetic acid | Over-bromination during synthesis of starting material. | LC-MS (identify isotopic pattern for two bromine atoms). | Use a milder brominating agent or control stoichiometry carefully.[6][7] |
| 5-Chlorophenylacetic acid | Reductive de-bromination. | GC-MS or LC-MS (identify by molecular weight). | Use less reactive reducing agents if applicable; ensure inert atmosphere. |
Logical Flow for Impurity Identification
The following diagram outlines a systematic workflow for identifying and characterizing unknown byproducts.
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This method is designed for the separation and quantification of this compound and its potential non-volatile byproducts.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
-
Start with a gradient of 30% B, increasing to 90% B over 20 minutes. Hold at 90% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Injection Volume: 10 µL.
Protocol 2: GC-MS Method for Volatile Impurities and Structural Confirmation
This protocol is suitable for identifying volatile byproducts, such as unreacted starting materials or dehalogenated species. Derivatization is required to analyze the carboxylic acid.
-
Derivatization (Esterification):
-
To approximately 1 mg of the sample, add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Heat the mixture at 60 °C for 1 hour.
-
After cooling, add 1 mL of saturated sodium bicarbonate solution and 1 mL of ethyl acetate.
-
Vortex and collect the organic layer for analysis.
-
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Splitless.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
Troubleshooting Decision Tree for Analytical Methods
This diagram provides a logical path for troubleshooting common issues with analytical methods.
References
- 1. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 2. Willgerodt Rearrangement [unacademy.com]
- 3. chemistry-reaction.com [chemistry-reaction.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Reactions with 2-Bromo-5-chlorophenylacetic Acid
Welcome to the technical support center for 2-Bromo-5-chlorophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during chemical reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound has three main reactive sites:
-
Aryl Bromide: The bromine atom attached to the phenyl ring is susceptible to oxidative addition with transition metal catalysts, making it the primary site for cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings.[1] The reactivity of aryl halides in such reactions generally follows the trend I > Br > Cl.[2]
-
Carboxylic Acid: The -COOH group can undergo standard carboxylic acid reactions, including esterification and amide bond formation.[3]
-
α-Carbon: The carbon adjacent to the carboxylic acid can be a site for substitution reactions under specific conditions, although this is less common than reactions at the aryl bromide or carboxylic acid group.[4]
Q2: I am observing incomplete conversion in my reaction. What are the general preliminary checks?
A2: For any reaction showing incomplete conversion, it is crucial to first verify the basics:
-
Reagent Purity: Confirm the purity of your this compound and all other reagents. Impurities can inhibit catalysts or participate in side reactions.
-
Stoichiometry: Double-check the molar ratios of your reactants, catalyst, ligand, and base.
-
Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time at the appropriate temperature. Monitor the reaction progress using techniques like TLC or LC-MS.[5]
-
Inert Atmosphere: For oxygen- and moisture-sensitive reactions like Suzuki couplings, ensure that the reaction was set up under a properly maintained inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents were appropriately degassed.[5]
Q3: What are the common side products I should be aware of?
A3: Common side products include:
-
Homocoupling: Formation of a biaryl product from the coupling of two boronic acid molecules in Suzuki reactions. This is often promoted by the presence of oxygen.[6]
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, which consumes your coupling partner. This can be exacerbated by strong bases and the presence of water.[7]
-
Dehalogenation: The removal of the bromine or chlorine atom from the phenyl ring without the desired coupling, leading to the formation of 5-chlorophenylacetic acid or phenylacetic acid.[8]
-
Decarboxylation: Loss of the carboxylic acid group, particularly at elevated temperatures.[9]
Troubleshooting Specific Reactions
Suzuki Coupling Reactions
Issue: Low or no yield of the desired coupled product.
This is a common issue that can arise from several factors related to the catalyst, base, solvent, or the starting materials themselves. The electron-withdrawing nature of the chlorine and carboxylic acid groups, combined with the steric hindrance from the ortho-bromo substituent, can make this substrate challenging.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Catalyst Inactivity/Decomposition | 1. Switch to a more robust catalyst system: For sterically hindered and electron-deficient aryl bromides, standard catalysts like Pd(PPh₃)₄ may be insufficient. Consider using palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[10] 2. Increase catalyst loading: If you suspect catalyst decomposition, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) may improve the yield. 3. Monitor for Palladium Black: The formation of a black precipitate indicates catalyst decomposition. This can be caused by insufficient ligand, high temperatures, or impurities.[7] |
| Inappropriate Base Selection | 1. Use a milder base for sensitive substrates: If your coupling partner has base-labile functional groups, strong bases like NaOH or KOH can cause degradation. Milder bases like K₃PO₄ or K₂CO₃ are often preferred.[11] 2. Ensure base solubility: The insolubility of inorganic bases in organic solvents can be a limiting factor. Ensure vigorous stirring. Using a co-solvent like water can help, but it must be properly degassed.[7] |
| Side Reactions | 1. Minimize Protodeboronation: Use anhydrous and degassed solvents. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[10] 2. Prevent Homocoupling: Rigorously exclude oxygen from the reaction mixture by degassing solvents and maintaining a positive inert gas pressure.[6] |
| Poor Solubility | 1. Choose an appropriate solvent system: Toluene, dioxane, or DMF, often with a small amount of water, are commonly used. For poorly soluble starting materials, a solvent screen may be necessary.[5] |
The following table provides representative data on how the choice of base can influence the yield of a Suzuki coupling reaction with an aryl bromide. While not specific to this compound, the trend is informative.
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 75 |
| 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
This data is illustrative and based on a model system.[7] Optimal conditions for this compound may vary.
This protocol provides a starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization may be required.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos (4-10 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (e.g., 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the reaction solvent.
-
Add the catalyst pre-mixture to the Schlenk flask, followed by the remaining degassed solvent.
-
Seal the flask and heat the reaction mixture in a preheated oil bath (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Amide Coupling Reactions
Issue: Low yield or failure to form the amide bond.
Amide coupling with this compound can be challenging due to the electronic properties of the starting material. Standard coupling reagents may require optimization.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inefficient Carboxylic Acid Activation | 1. Choose a more potent coupling reagent: If standard reagents like EDC/HOBt are ineffective, consider using uronium/aminium salts like HATU or HBTU, or phosphonium salts like PyBOP. These reagents are generally more reactive and can overcome the lower nucleophilicity of some amines.[12] 2. Form the acid chloride: For particularly difficult couplings, converting the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be effective.[13] |
| Poor Amine Nucleophilicity | 1. Use a stronger, non-nucleophilic base: A hindered base like diisopropylethylamine (DIPEA) is often used to scavenge the acid produced during the reaction without competing with the amine nucleophile.[14] |
| Steric Hindrance | 1. Increase reaction temperature: If steric hindrance is a factor, gently heating the reaction may provide the necessary activation energy. 2. Prolong reaction time: Allow the reaction to proceed for an extended period (24-48 hours) and monitor for progress. |
The following table provides a comparison of different coupling reagents for the formation of an amide bond. The choice of reagent can significantly impact the yield.
| Carboxylic Acid | Amine | Coupling Reagent (1.1 equiv) | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Benzoic Acid | Benzylamine | EDC/HOBt | DIPEA | DMF | RT | 24 | ~75 | | Benzoic Acid | Benzylamine | HATU | DIPEA | DMF | RT | 4 | >95 | | Benzoic Acid | Aniline | HATU | DIPEA | DMF | RT | 12 | ~85 |
This data is illustrative and based on model systems.[11][12] Optimal conditions for this compound will depend on the specific amine used.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.0-3.0 equiv)
-
Anhydrous DMF
Procedure:
-
Dissolve this compound in anhydrous DMF in a dry flask under an inert atmosphere.
-
Add HATU and DIPEA to the solution and stir for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. jocpr.com [jocpr.com]
- 4. 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Dehalogenation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. scbt.com [scbt.com]
Technical Support Center: Synthesis of 2-Bromo-5-chlorophenylacetic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-5-chlorophenylacetic acid and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound and its derivatives. Each question is followed by a detailed troubleshooting guide.
Question 1: My α-bromination of 2-chlorophenylacetic acid is resulting in a low yield and multiple byproducts. How can I improve this?
Answer:
Low yields and the formation of byproducts during the α-bromination of 2-chlorophenylacetic acid are common issues. Here’s a step-by-step guide to troubleshoot and optimize your reaction:
Possible Causes and Solutions:
-
Suboptimal Brominating Agent:
-
Issue: Using liquid bromine can lead to the formation of hydrogen bromide, reducing the atom economy and causing environmental concerns.[1]
-
Solution: Consider using N-bromosuccinimide (NBS) as a brominating agent.[1] It is often a milder and more selective reagent for α-bromination. Another alternative is a combination of sodium bromide and hydrogen peroxide under acidic conditions.[1][2]
-
-
Inappropriate Reaction Conditions:
-
Issue: Incorrect temperature, solvent, or catalyst can lead to side reactions, such as aromatic bromination or decomposition.
-
Solution:
-
Temperature Control: For reactions involving hydrogen peroxide, maintain a low temperature (10-15°C) during the addition of reagents to prevent runaway reactions.[2]
-
Solvent Choice: Dichloromethane is a suitable solvent for the bromination reaction.[1][2]
-
Catalysis: The presence of an acid catalyst, like sulfuric acid, is often necessary.[2] Visible or ultraviolet light can also be used to initiate the reaction.[1]
-
-
-
Impure Starting Material:
-
Issue: Impurities in the 2-chlorophenylacetic acid can interfere with the reaction.
-
Solution: Ensure the purity of the starting material by recrystallization or other purification methods before use.
-
Experimental Protocol for Improved α-Bromination:
-
Dissolve 10.0g of 2-chlorophenylacetic acid in 40 mL of dichloromethane in a 100 mL round-bottom flask.
-
Add 1.2 equivalents of sodium bromide and a catalytic amount of sulfuric acid.
-
Cool the mixture to 10-15°C in an ice bath.
-
Slowly add 30% hydrogen peroxide dropwise while maintaining the temperature below 20°C.[2]
-
After the addition is complete, allow the reaction to stir at room temperature for 24 hours, monitoring the progress by TLC.[1]
-
Once the starting material is consumed, stop the reaction and perform a work-up by washing the organic phase with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization to obtain pure α-bromo-2-chlorophenylacetic acid.
Logical Troubleshooting Flow:
Caption: Troubleshooting workflow for low yield in α-bromination.
Question 2: The esterification of my this compound is incomplete, leading to low conversion rates. What strategies can I employ to drive the reaction to completion?
Answer:
Incomplete esterification is a common challenge due to the reversible nature of the reaction. Here are several strategies to increase the yield of your this compound ester derivatives:
Possible Causes and Solutions:
-
Equilibrium Limitation:
-
Issue: The Fischer esterification reaction is an equilibrium process. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.
-
Solution:
-
Use of Excess Alcohol: Employ a large excess of the alcohol to shift the equilibrium towards the product side.[3]
-
Water Removal: Use a Dean-Stark apparatus to remove water as it is formed, thereby driving the reaction to completion.
-
-
-
Insufficient Catalysis:
-
Issue: A weak or insufficient amount of acid catalyst will result in a slow reaction rate.
-
Solution:
-
Strong Acid Catalysts: Use a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[3][4]
-
Lewis Acid Catalysts: For certain substrates, Lewis acids like titanium tetrachloride, magnesium perchlorate, or zinc chloride can be effective catalysts, potentially leading to higher yields and shorter reaction times.[4]
-
-
-
Suboptimal Reaction Temperature:
Data on Catalyst Performance in Esterification:
| Catalyst | Molar Ratio (Catalyst:Acid) | Reaction Time (hours) | Yield (%) | Purity (HPLC) |
| Sulfuric Acid | 2:1 | 5 | 87.74 | 99.1% |
| Titanium Tetrachloride | 0.04:1 | 4 | 93.37 | 99.6% |
| Titanium Tetrachloride | 0.02:1 | 2 | 85.80 | 98.8% |
Data adapted from a patent describing the synthesis of methyl α-bromo-2-chlorophenylacetate.[4]
Experimental Protocol for High-Yield Esterification:
-
To a solution of this compound (1 eq.) in the desired alcohol (e.g., methanol, 6-8 volumes), add the catalyst (e.g., titanium tetrachloride, 0.04-0.06 eq.).[4]
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.[4]
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the mixture and separate the layers.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the ester.
Esterification Workflow Diagram:
Caption: General workflow for the esterification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the Willgerodt-Kindler reaction and can it be used to synthesize derivatives of this compound?
A1: The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding amides or thioamides, which can then be hydrolyzed to carboxylic acids.[5][6][7] This reaction involves heating the ketone with sulfur and a secondary amine, such as morpholine.[6][7] While it is a versatile reaction, its direct application to synthesize this compound would start from 2-bromo-5-chloroacetophenone. The reaction proceeds through a thioamide intermediate, which is subsequently hydrolyzed to the desired carboxylic acid.[6] Phase transfer catalysts can be employed to improve the reaction efficiency and reduce reaction times.[8][9]
Q2: Are there any specific safety precautions I should take when working with this compound and its precursors?
A2: Yes, several safety precautions are crucial. 2-Bromo-5-chlorophenol, a potential precursor, is classified as harmful if ingested or inhaled and can cause skin and eye irritation.[10] Brominating agents like liquid bromine are highly corrosive and toxic, and N-bromosuccinimide is an irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When handling strong acids like sulfuric acid, be aware of their corrosive nature.
Q3: How can I purify the final this compound product to achieve high purity?
A3: Purification is critical to obtain a high-purity product. Common purification methods for carboxylic acids include:
-
Recrystallization: This is a highly effective method for solid products. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Acid-Base Extraction: The crude product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate) to form the water-soluble carboxylate salt.[8][9] The aqueous layer is then washed with an organic solvent to remove non-acidic impurities. Finally, the aqueous layer is acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can then be collected by filtration.[8][9]
-
Column Chromatography: For derivatives like esters, silica gel column chromatography can be used for purification if recrystallization is not effective.
Q4: Can I synthesize this compound derivatives starting from 2-bromo-5-chlorobenzyl cyanide?
A4: Yes, the hydrolysis of the corresponding benzyl cyanide is a common and effective method for preparing phenylacetic acids.[11][12] The 2-bromo-5-chlorobenzyl cyanide can be hydrolyzed under either acidic or basic conditions. Acid-catalyzed hydrolysis, often using hydrochloric or sulfuric acid, is frequently preferred as it can lead to a cleaner reaction and simpler work-up.[11][13] The reaction typically involves heating the nitrile with the acid solution, followed by cooling to crystallize the carboxylic acid product.[13]
References
- 1. Page loading... [guidechem.com]
- 2. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method - Eureka | Patsnap [eureka.patsnap.com]
- 3. reddit.com [reddit.com]
- 4. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
- 5. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. srinichem.com [srinichem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 13. CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents [patents.google.com]
managing stability issues of 2-Bromo-5-chlorophenylacetic acid in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Bromo-5-chlorophenylacetic acid in solution. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide: Managing Instability in Solution
Unexpected degradation or loss of this compound in your experimental solutions can compromise results. This guide provides a systematic approach to identifying and mitigating common stability issues.
Diagram: Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting stability issues of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solutions of this compound?
A1: While the solid compound is stable under normal conditions, solutions are more susceptible to degradation.[1][2] For optimal stability in solution, it is recommended to:
-
Control Temperature: Store solutions at refrigerated temperatures (2-8°C) to minimize the rate of potential degradation. Some suppliers of the solid material recommend storage at 0-8°C.[3]
-
Protect from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Use Inert Atmosphere: For long-term storage, consider purging the headspace of the container with an inert gas like nitrogen or argon to prevent oxidative degradation.
Q2: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?
A2: A decrease in concentration suggests degradation. The most common factors influencing the stability of halogenated phenylacetic acids in solution include:
-
pH: The pH of the solution can significantly impact stability. Acidic or basic conditions can catalyze hydrolysis or other degradation reactions. It is generally advisable to maintain the pH of the solution within a neutral range (pH 4-8) unless experimental conditions require otherwise.[4]
-
Solvent: The choice of solvent is critical. Protic solvents, especially under non-neutral pH, can participate in nucleophilic substitution reactions. It is crucial to use high-purity, anhydrous solvents if water-mediated degradation is suspected.
-
Temperature: Elevated temperatures accelerate chemical degradation.[5] Ensure solutions are not exposed to high temperatures during preparation or storage.
-
Oxygen: Dissolved oxygen can promote oxidative degradation.[5] Using degassed solvents can mitigate this issue.
Q3: Which solvents are recommended for preparing stock solutions of this compound?
A3: The choice of solvent depends on the experimental application. For general stock solutions, consider using:
-
Aprotic Organic Solvents: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are common choices for creating concentrated stock solutions that are then diluted into aqueous media for experiments.
-
Alcohols: Ethanol or methanol can be used, but be aware of the potential for esterification over long-term storage, especially under acidic conditions.
-
Aqueous Buffers: If direct dissolution in an aqueous buffer is required, ensure the pH is controlled and use the solution promptly. The solubility in water is low.[6]
Q4: Could impurities in my solvent or reagents be causing stability issues?
A4: Yes, impurities can act as catalysts for degradation. For example:
-
Metal Ions: Trace metal ions can catalyze oxidative degradation.
-
Peroxides: Peroxides in solvents like THF or dioxane can lead to degradation.
-
Water Content: Water in organic solvents can lead to hydrolysis.[1]
Always use high-purity, analytical grade solvents and reagents.
Potential Degradation Pathway
While specific degradation pathways for this compound are not extensively documented in publicly available literature, a plausible pathway in aqueous solution could involve nucleophilic substitution of the benzylic bromine.
Caption: A hypothetical degradation pathway of this compound via nucleophilic substitution.
Experimental Protocols
Protocol: Stability Assessment of this compound in Solution
This protocol outlines a method to evaluate the stability of this compound in a given solvent system under various conditions using High-Performance Liquid Chromatography (HPLC).
1. Objective: To determine the rate of degradation of this compound in a specific solvent under defined storage conditions (e.g., temperature, light exposure).
2. Materials:
-
This compound (high purity)
-
HPLC-grade solvent of interest (e.g., Acetonitrile:Water 50:50 v/v with 0.1% Formic Acid)
-
Calibrated analytical balance
-
Volumetric flasks
-
Pipettes
-
Amber HPLC vials
-
HPLC system with UV detector
-
Temperature-controlled storage chambers/incubators
3. Experimental Workflow Diagram:
Caption: Workflow for conducting a stability study of this compound in solution.
4. Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Stability Samples: Dilute the stock solution with the solvent system to be tested to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Aliquot this solution into multiple amber HPLC vials.
-
Time Zero (T0) Analysis: Immediately analyze three of the freshly prepared samples by HPLC to establish the initial concentration.
-
Storage: Store the remaining vials under the desired experimental conditions (e.g., protected from light at 4°C, 25°C, and 40°C).
-
Time Point Analysis: At predetermined time points (e.g., 6 hours, 24 hours, 3 days, 1 week), remove a set of vials from each storage condition and analyze them by HPLC.
-
HPLC Method:
-
Data Analysis:
-
Calculate the peak area of this compound at each time point.
-
Determine the percentage of the compound remaining at each time point relative to the T0 concentration.
-
Plot the percentage remaining versus time for each condition.
-
Quantitative Data Summary
The following table provides an illustrative summary of stability data that could be generated from the protocol above.
| Storage Condition | Solvent System | Time Point | % Remaining (Mean ± SD) | Appearance of Degradation Products (Peak Area %) |
| 4°C, Protected from Light | Acetonitrile/Water (50/50) | 1 Week | 99.2 ± 0.5 | < 0.1 |
| 25°C, Protected from Light | Acetonitrile/Water (50/50) | 1 Week | 95.8 ± 0.8 | 3.5 |
| 40°C, Protected from Light | Acetonitrile/Water (50/50) | 1 Week | 82.1 ± 1.2 | 15.2 |
| 25°C, Exposed to Light | Acetonitrile/Water (50/50) | 1 Week | 91.5 ± 1.0 | 7.8 |
| 25°C, Protected from Light | pH 4 Buffer | 1 Week | 98.1 ± 0.6 | 1.1 |
| 25°C, Protected from Light | pH 9 Buffer | 1 Week | 88.4 ± 1.5 | 10.3 |
Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental results. A thorough stability study is required to determine the stability of this compound under your specific experimental conditions.
References
- 1. lobachemie.com [lobachemie.com]
- 2. fishersci.com [fishersci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Factors affecting stability of drugs | PPTX [slideshare.net]
- 5. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
preventing dehalogenation during 2-Bromo-5-chlorophenylacetic acid reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-5-chlorophenylacetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of preventing dehalogenation and achieving selective reactions with this dihalogenated substrate.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a significant issue with this compound?
A1: Dehalogenation is an undesired side reaction where a halogen atom (in this case, bromine or chlorine) on the phenyl ring is replaced by a hydrogen atom. This leads to the formation of byproducts such as 2-Bromophenylacetic acid, 5-Chlorophenylacetic acid, or Phenylacetic acid. This side reaction is problematic as it consumes your starting material, reduces the yield of the desired product, and complicates the purification process.
Q2: Which halogen is more likely to react or be removed during a cross-coupling reaction?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl. Therefore, the Carbon-Bromine (C-Br) bond in this compound is more susceptible to both the desired coupling reaction and undesired dehalogenation compared to the Carbon-Chlorine (C-Cl) bond.[1][2] This allows for the possibility of selective cross-coupling at the C-Br position if reaction conditions are carefully controlled.
Q3: How does the carboxylic acid group influence the reaction and the risk of dehalogenation?
A3: The carboxylic acid group can influence the reaction in several ways. It can coordinate to the metal catalyst, potentially altering its reactivity. The acidic proton can also interact with the base used in the reaction. In some cases, functional groups with acidic protons, like the N-H in pyrroles, have been observed to promote dehalogenation, a consideration that may be relevant for the carboxylic acid group through intra- or intermolecular interactions.[3][4]
Q4: Can I perform a selective reaction at the bromine position while leaving the chlorine atom untouched?
A4: Yes, selective coupling at the more reactive C-Br bond is feasible.[1][2] The key is to use optimized reaction conditions, including the appropriate choice of catalyst, ligand, base, and a lower reaction temperature, to favor the oxidative addition at the C-Br bond over the C-Cl bond and to minimize overall dehalogenation.
Troubleshooting Guides
Issue 1: Significant Dehalogenation in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Inappropriate Ligand Choice | Switch to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. | These ligands promote the desired reductive elimination step in the catalytic cycle, outcompeting the dehalogenation pathway.[5] |
| Incorrect Base Selection | Use weaker, non-nucleophilic inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ instead of strong alkoxide bases (e.g., NaOtBu). | Strong bases can generate palladium-hydride species that are responsible for dehalogenation.[6] |
| High Reaction Temperature | Run the reaction at the lowest effective temperature. Consider starting at a lower temperature (e.g., 60-80 °C) and only increasing it if the reaction is too slow. | Higher temperatures can accelerate the rate of dehalogenation. |
| Solvent Effects | Prefer aprotic, non-coordinating solvents like toluene or dioxane over polar aprotic solvents like DMF, which can sometimes act as a hydride source. | The solvent can be a source of hydride ions that lead to dehalogenation.[7] |
| Presence of Water | While some cross-coupling reactions benefit from a small amount of water, excess water can promote dehalogenation. Use anhydrous solvents if possible or carefully control the amount of water. | Water can react with bases or other reagents to generate hydride sources.[8] |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure to reaction conditions that can favor dehalogenation. | The longer the reaction time, the greater the opportunity for side reactions to occur. |
Issue 2: Poor Chemoselectivity (Reaction at both Bromine and Chlorine sites)
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Rationale |
| High Catalyst Activity | Use a less reactive palladium catalyst or a lower catalyst loading. | A highly active catalyst system might not differentiate well between the C-Br and C-Cl bonds, especially at elevated temperatures. |
| Elevated Temperature | Perform the reaction at a lower temperature (e.g., room temperature to 60 °C). | The energy difference for oxidative addition at the C-Br versus the C-Cl bond is more pronounced at lower temperatures, favoring selectivity.[1] |
| Ligand Choice | Select ligands that are known to provide good selectivity in dihalogenated systems. This often requires screening a panel of ligands. | The steric and electronic properties of the ligand play a crucial role in controlling the selectivity of the oxidative addition step. |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the Bromine Position
This protocol is designed to favor the selective reaction at the C-Br bond of this compound while minimizing dehalogenation.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.3 mol%)
-
K₃PO₄ (2.0 eq)
-
Anhydrous, degassed toluene
-
Degassed water
Procedure:
-
In a glovebox or under a strict inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube.
-
Add anhydrous, degassed toluene via syringe, followed by a small amount of degassed water (e.g., a toluene:water ratio of 10:1).
-
Seal the tube and heat the mixture to 80 °C.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Buchwald-Hartwig Amination with Minimized Dehalogenation
This protocol provides a starting point for the amination of this compound, with conditions chosen to suppress dehalogenation.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4 mol%)
-
NaOtBu (1.4 eq) - Note: If dehalogenation is severe, consider switching to K₃PO₄ or Cs₂CO₃.
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst, the ligand, and the base.
-
Add the degassed solvent, followed by this compound and the amine.
-
Stir the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Caption: Troubleshooting logic for dehalogenation in cross-coupling reactions.
Caption: Workflow for achieving selective C-Br coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. books.lucp.net [books.lucp.net]
- 8. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-5-chlorophenylacetic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-5-chlorophenylacetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this versatile synthetic intermediate. The reactivity of this compound, particularly in nucleophilic substitution reactions, is highly dependent on the solvent system used. Understanding these solvent effects is crucial for optimizing reaction outcomes, improving yields, and minimizing side products.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound, and how do solvents influence them?
A1: this compound typically undergoes nucleophilic substitution at the α-carbon (the carbon bearing the bromine atom). The two primary mechanisms are the SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) pathways. The choice of solvent plays a critical role in determining which mechanism is favored.
-
SN1 Reactions: These proceed through a carbocation intermediate. Polar protic solvents, such as water, alcohols, and carboxylic acids, are adept at stabilizing this charged intermediate through hydrogen bonding, thereby favoring the SN1 pathway.
-
SN2 Reactions: This is a concerted, one-step process where the nucleophile attacks the carbon as the leaving group (bromide) departs. Polar aprotic solvents, like acetone, DMSO, and DMF, are preferred for SN2 reactions. These solvents can dissolve the reactants but do not solvate the nucleophile as strongly as protic solvents, leaving it more "naked" and reactive.
Q2: Why is my reaction of this compound with a strong nucleophile so slow in methanol?
A2: Methanol is a polar protic solvent. In such solvents, the nucleophile can be heavily solvated through hydrogen bonding. This "cage" of solvent molecules around the nucleophile stabilizes it and sterically hinders its approach to the electrophilic α-carbon of the this compound. This effect reduces the nucleophile's reactivity, slowing down the SN2 reaction. For reactions with strong, anionic nucleophiles, switching to a polar aprotic solvent is often recommended to increase the reaction rate.
Q3: I am observing a mixture of substitution and elimination products. How can I control the selectivity?
A3: The choice of solvent, nucleophile/base, and temperature can influence the competition between substitution and elimination.
-
Solvent: Polar solvents can favor both SN1 and E1 reactions. Non-polar solvents may favor SN2 and E2.
-
Nucleophile/Base: A bulky, strong base will favor elimination, while a less sterically hindered, good nucleophile will favor substitution.
-
Temperature: Higher temperatures generally favor elimination over substitution.
To favor substitution, consider using a good, non-bulky nucleophile in a polar aprotic solvent at a moderate temperature.
Q4: Can the carboxylic acid group of this compound interfere with my reaction?
A4: Yes, the acidic proton of the carboxylic acid can react with basic nucleophiles. This can neutralize your nucleophile, preventing it from attacking the α-carbon. To avoid this, you can protect the carboxylic acid group, for instance, by converting it to an ester, before carrying out the nucleophilic substitution. The ester can then be hydrolyzed back to the carboxylic acid if needed.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution(s) |
| Low or no conversion | 1. Inappropriate solvent choice: Using a polar protic solvent for an SN2 reaction with a strong nucleophile. 2. Poor solubility of reactants: The substrate or nucleophile is not sufficiently dissolved in the chosen solvent. 3. Deactivated nucleophile: The acidic proton of the carboxylic acid is neutralizing the nucleophile. | 1. Switch to a polar aprotic solvent (e.g., acetone, DMF, DMSO) to enhance the nucleophilicity of your reagent. 2. Choose a solvent that dissolves all reactants at the reaction temperature. A co-solvent system might be necessary. 3. Protect the carboxylic acid group as an ester prior to the substitution reaction. |
| Formation of multiple products | 1. Competing SN1 and SN2 pathways: Reaction conditions are intermediate, allowing both mechanisms to occur. 2. Elimination as a side reaction: The nucleophile is acting as a base, leading to the formation of an alkene. 3. Solvent participation: The solvent itself is acting as a nucleophile (solvolysis). | 1. To favor SN2, use a high concentration of a strong nucleophile in a polar aprotic solvent. To favor SN1, use a weak nucleophile in a polar protic solvent. 2. Use a less basic nucleophile or lower the reaction temperature. 3. Use a non-nucleophilic solvent. If solvolysis is desired, use the solvent as the nucleophile in excess. |
| Inconsistent reaction rates | 1. Presence of water: Trace amounts of water in aprotic solvents can alter the polarity and solvate nucleophiles. 2. Temperature fluctuations: Reaction rates are sensitive to temperature changes. | 1. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure precise temperature control using a thermostat-controlled bath. |
Data Presentation
The following table provides an illustrative summary of the expected relative reaction rates for a typical SN2 reaction of this compound with a generic nucleophile in various solvents. Note that these are generalized trends, and actual rates will depend on the specific nucleophile and reaction conditions.
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Relative Rate (Illustrative) |
| n-Hexane | Non-polar | 1.9 | Very Low |
| Toluene | Non-polar | 2.4 | Very Low |
| Diethyl Ether | Polar Aprotic | 4.3 | Low |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Moderate |
| Acetone | Polar Aprotic | 21 | High |
| Acetonitrile | Polar Aprotic | 37 | Very High |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | Very High |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 47 | Highest |
| Acetic Acid | Polar Protic | 6.2 | Low |
| Ethanol | Polar Protic | 24 | Very Low |
| Methanol | Polar Protic | 33 | Very Low |
| Water | Polar Protic | 80 | Very Low (for SN2) |
Experimental Protocols
Protocol: Kinetic Study of the Effect of Solvent on the Reaction of this compound with a Nucleophile
This protocol outlines a general procedure for determining the reaction rate of this compound with a nucleophile (e.g., sodium azide) in different solvents.
Materials:
-
This compound
-
Nucleophile (e.g., Sodium Azide)
-
A selection of anhydrous solvents (e.g., Acetone, DMF, Ethanol)
-
Internal standard (e.g., a stable compound not reactive under the reaction conditions)
-
Quenching solution (e.g., dilute acid)
-
Thermostatted reaction vessel
-
Magnetic stirrer
-
Syringes for sampling
-
Analytical instrument (e.g., HPLC or GC) for monitoring reaction progress
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of the nucleophile in the same solvent at a known concentration (e.g., 0.2 M).
-
Include a known concentration of an internal standard in one of the solutions.
-
-
Reaction Setup:
-
Place a known volume of the this compound solution into the thermostatted reaction vessel and allow it to reach the desired temperature (e.g., 25 °C) under stirring.
-
-
Initiation and Sampling:
-
Initiate the reaction by adding a known volume of the pre-heated nucleophile solution to the reaction vessel. Start a timer immediately.
-
At regular time intervals (e.g., every 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution.
-
-
Analysis:
-
Analyze the quenched samples using a suitable analytical technique (e.g., HPLC).
-
Determine the concentration of the remaining this compound and the formed product relative to the internal standard.
-
-
Data Processing:
-
Plot the concentration of the reactant versus time.
-
Determine the initial reaction rate from the slope of the curve at t=0.
-
Calculate the rate constant (k) based on the appropriate rate law (e.g., second-order for an SN2 reaction).
-
-
Repeat:
-
Repeat the experiment using different solvents to compare the rate constants and elucidate the solvent effect.
-
Visualizations
Caption: Logical relationship between solvent choice and favored nucleophilic substitution pathway.
Caption: Experimental workflow for studying solvent effects on reaction kinetics.
catalyst selection and optimization for 2-Bromo-5-chlorophenylacetic acid coupling reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with catalyst selection and optimization for coupling reactions involving 2-Bromo-5-chlorophenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in this compound for palladium-catalyzed cross-coupling reactions?
A1: The Carbon-Bromine (C-Br) bond is significantly more reactive than the Carbon-Chlorine (C-Cl) bond. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for oxidative addition is C-I > C-Br > C-OTf > C-Cl.[1][2] This inherent reactivity difference allows for chemoselective coupling at the C-Br position, leaving the C-Cl bond available for subsequent transformations.
Q2: How does the carboxylic acid functional group affect the coupling reaction?
A2: The carboxylic acid group can influence the reaction in several ways. Under basic conditions, it will deprotonate to form a carboxylate, which can coordinate to the palladium catalyst and potentially hinder its activity or cause deactivation.[3] It can also neutralize the base required for the catalytic cycle.[4] Therefore, careful selection of the base and reaction conditions is crucial.
Q3: Is it necessary to protect the carboxylic acid group before performing the coupling reaction?
A3: Not always. Many modern cross-coupling protocols are tolerant of free carboxylic acid groups.[3] However, if you are experiencing low yields or catalyst deactivation, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a viable strategy. The ester can be hydrolyzed back to the carboxylic acid after the coupling reaction is complete.[3]
Q4: Which cross-coupling reactions are most suitable for selective functionalization of this substrate?
A4: The Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions are all effective for the selective functionalization of this compound at the C-Br position.[2] The choice depends on the desired bond formation:
-
Suzuki-Miyaura Coupling: For forming carbon-carbon (C-C) bonds with aryl or vinyl boronic acids/esters.[2]
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[1][2]
-
Heck Coupling: For forming C-C bonds by coupling with an alkene.[5][6]
-
Buchwald-Hartwig Amination: For forming carbon-nitrogen (C-N) bonds with a variety of amines.[1][7][8]
Catalyst and Condition Selection Tables
The following tables provide recommended starting conditions for various selective coupling reactions at the C-Br position. Optimization may be required for specific coupling partners.
Table 1: Suzuki-Miyaura Coupling Conditions
| Component | Recommendation | Notes |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalysts are often reliable.[9] |
| Ligand | PPh₃, dppf, XPhos, SPhos | For challenging substrates, bulky, electron-rich biarylphosphine ligands like XPhos or SPhos are recommended.[3][9] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equiv.) | K₃PO₄ is often a robust and effective choice for heteroaryl halides.[2][9] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | An aqueous co-solvent is commonly used.[2] |
| Temperature | 80-100 °C | Start at a lower temperature to maximize selectivity for the C-Br bond.[1][2] |
| Catalyst Loading | 1-5 mol% | A higher loading (e.g., 5 mol%) can be used initially and reduced after successful coupling.[2] |
Table 2: Buchwald-Hartwig Amination Conditions
| Component | Recommendation | Notes |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃, BrettPhos Pd G3 | Pre-catalysts like G3 can be very effective.[10] |
| Ligand | XPhos, SPhos, BINAP, BrettPhos | Bulky biarylphosphine ligands are generally required.[9][10] |
| Base | NaOt-Bu, LHMDS, K₂CO₃ (1.4-2 equiv.) | Strong, non-nucleophilic bases are standard.[9][11] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, degassed solvents are critical.[11] |
| Temperature | 65-110 °C | Temperature depends on the specific amine and ligand used. |
| Catalyst Loading | 1-3 mol% Pd, 1.2-2x mol% Ligand | The ligand-to-palladium ratio is important for catalyst stability.[2][10] |
Table 3: Sonogashira & Heck Coupling Conditions
| Coupling Type | Component | Recommendation | Notes |
| Sonogashira | Pd Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Standard catalysts for this reaction.[9] |
| Co-catalyst | CuI (1-10 mol%) | Generally essential for the catalytic cycle.[1][9] | |
| Base | Et₃N, DIPEA (≥ 2 equiv.) | The amine base often serves as a co-solvent.[1][9] | |
| Solvent | DMF, THF, Toluene | Anhydrous, degassed solvents are required. | |
| Heck | Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is a common and effective pre-catalyst.[6] |
| Ligand | PPh₃, P(o-Tol)₃, NHCs | Ligand choice depends on the alkene coupling partner. | |
| Base | Et₃N, K₂CO₃, NaOAc (2-3 equiv.) | Triethylamine is a very common choice.[5][6] | |
| Solvent | DMF, NMP, CH₃CN, Toluene | Polar aprotic solvents are frequently used. |
Troubleshooting Guides
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q3 [label="Is the catalyst/ligand choice correct?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; s3_no [label="NO:\nIncorrect Catalyst System", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; s3_sol [label="Solution:\n1. Use a reliable pre-catalyst (e.g., Pd₂(dba)₃).\n2. Switch to bulky, electron-rich ligands (e.g., XPhos for Suzuki/Buchwald).\n3. Ensure compatibility with substrate.", shape=box, fillcolor="#FFFFFF", fontcolor="#202124", width=3.5];
end_node [label="Re-evaluate reaction setup.\nConsider protecting the carboxylic acid group if issues persist.", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
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q1 -> q2 [label="No"]; q2 -> s2_no [label="No"]; s2_no -> s2_sol; s2_sol -> end_node;
q2 -> q3 [label="Yes"]; q3 -> s3_no [label="No"]; s3_no -> s3_sol; s3_sol -> end_node;
q3 -> end_node [label="Yes"]; } } Caption: Troubleshooting workflow for low product yield.
Issue 1: Low or No Product Yield
-
Possible Cause: Catalyst Deactivation. The appearance of black precipitate (palladium black) indicates the active Pd(0) catalyst is not properly stabilized and has agglomerated.[3] This can be caused by an insufficient ligand-to-palladium ratio, high temperatures, or impurities in the reagents or solvent.[3] The carboxylate moiety of the substrate can also contribute to deactivation.[3]
-
Solution: Increase the ligand-to-palladium ratio slightly (e.g., from 1:1 to 1.2:1 L:Pd). Use more robust, sterically hindered ligands like Buchwald-type biarylphosphines (e.g., SPhos, XPhos).[9] Lower the reaction temperature and ensure all reagents are pure and solvents are anhydrous and thoroughly degassed.[3]
-
Possible Cause: Incorrect Catalyst System or Conditions. The chosen ligand, base, or solvent may not be suitable for this specific substrate. Aryl halides with both electron-donating (Cl) and electron-withdrawing (COOH) groups can be challenging.
-
Solution: Screen a panel of ligands, starting with bulky, electron-rich phosphines.[9] Re-evaluate the base; for Suzuki couplings, a switch from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃ can be effective.[9] A temperature screen (e.g., 80 °C to 120 °C) is also recommended.[9]
Issue 2: Poor Chemoselectivity (Reaction at C-Cl bond)
-
Possible Cause: While the C-Br bond is more reactive, harsh reaction conditions can lead to competitive coupling at the C-Cl bond. This is often caused by excessively high temperatures or prolonged reaction times.[2]
-
Solution: Lower the reaction temperature to favor selectivity for the more reactive C-Br bond.[2] Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent the slower reaction at the C-Cl bond from occurring.[2]
Issue 3: Significant Side Product Formation
-
Possible Cause: Dehalogenation. This side reaction replaces the bromine atom with hydrogen. It can occur when a hydride source is present, sometimes generated from the solvent or base under reaction conditions.[12]
-
Solution: Ensure you are using high-purity, anhydrous, and degassed solvents. Changing the base or solvent system may be necessary.
-
Possible Cause: Homocoupling. This involves the coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl halide. It becomes significant if the desired cross-coupling catalytic cycle is slow, particularly the transmetalation step.[3][12]
-
Solution: Optimizing the catalyst and ligand system can accelerate the catalytic cycle and reduce homocoupling.[3] For Suzuki couplings, ensure an appropriate stoichiometry (typically 1:1.1 to 1:1.5 of halide to boronic acid) and consider switching to more stable boronic esters (e.g., pinacol esters).[3]
Experimental Protocols & Workflows
// Nodes pd0 [label="Active Pd(0)L₂ Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa_complex [label="Pd(II) Oxidative\nAddition Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; trans_complex [label="Pd(II) Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; product_complex [label="Pd(II) Product Complex", fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for labels oa_label [label="Oxidative Addition", shape=plaintext, fontcolor="#5F6368"]; trans_label [label="Transmetalation / Coordination", shape=plaintext, fontcolor="#5F6368"]; re_label [label="Reductive Elimination", shape=plaintext, fontcolor="#5F6368"];
// Edges pd0 -> oa_complex [color="#34A853", arrowhead=normal, penwidth=1.5]; oa_complex -> trans_complex [color="#34A853", arrowhead=normal, penwidth=1.5]; trans_complex -> product_complex [style=invis]; // Placeholder for alignment product_complex -> pd0 [color="#34A853", arrowhead=normal, penwidth=1.5];
// Edge Labels using invisible nodes subgraph { rank=same; edge [style=invis]; node [shape=plaintext]; pd0 -> oa_label -> oa_complex; } subgraph { rank=same; edge [style=invis]; node [shape=plaintext]; oa_complex -> trans_label -> trans_complex; } subgraph { rank=same; edge [style=invis]; node [shape=plaintext]; product_complex -> re_label -> pd0; }
// External Reagents substrate [label="Ar-Br\n(this compound)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; coupling_partner [label="Coupling Partner\n(e.g., R-B(OH)₂)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Product\n(Ar-R)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
substrate -> oa_complex [style=dashed, arrowhead=none, color="#5F6368"]; coupling_partner -> trans_complex [style=dashed, arrowhead=none, color="#5F6368"]; product_complex -> product [style=dashed, arrowhead=none, color="#5F6368"]; } } Caption: Generalized palladium cross-coupling catalytic cycle.
Protocol: Selective Suzuki-Miyaura Coupling
This protocol provides a general starting point for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)[9]
-
Base (e.g., K₃PO₄, 3.0 equiv.)[9]
-
Degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)[9]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (K₃PO₄, 3.0 equiv.).[3]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[1]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (Pd₂(dba)₃, 2 mol%) and the phosphine ligand (XPhos, 4 mol%).[9]
-
Solvent Addition: Add the degassed 4:1 solvent mixture of 1,4-dioxane and water via syringe. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the limiting aryl halide.[3]
-
Reaction: Place the sealed vessel in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed (typically 4-24 hours).[2][9]
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired coupled product.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Heck Coupling | NROChemistry [nrochemistry.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Yoneda Labs [yonedalabs.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Purity Validation of 2-Bromo-5-chlorophenylacetic Acid
For researchers, scientists, and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides an objective comparison of various analytical techniques for the validation of 2-Bromo-5-chlorophenylacetic acid purity, a key building block in the synthesis of numerous pharmaceutical compounds. The following sections detail the experimental protocols and performance data for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Capillary Electrophoresis (CE).
Comparison of Analytical Techniques
The choice of an analytical method for purity validation depends on several factors, including the expected impurities, the required sensitivity and accuracy, and the availability of instrumentation. The following table summarizes the key performance characteristics of the discussed techniques for the analysis of this compound.
| Parameter | RP-HPLC | GC-MS (with Derivatization) | qNMR | Capillary Electrophoresis |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio | Quantitative analysis based on nuclear magnetic resonance | Separation based on charge and size |
| Primary Use | Quantitative purity and impurity profiling | Identification and quantification of volatile and semi-volatile impurities | Absolute purity determination and structural confirmation | High-resolution separation of isomers and charged species |
| Sample Preparation | Dissolution in a suitable solvent | Derivatization to increase volatility, followed by dissolution | Dissolution in a deuterated solvent with an internal standard | Dissolution in a buffer solution |
| Linearity (R²) | > 0.999 | > 0.998 | Not applicable (direct method) | > 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 µg/mL | ~0.1% (relative to major component) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.03 µg/mL | ~0.3% (relative to major component) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% | < 5% | < 1% | < 3% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% | 97-103% |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a robust and widely used technique for the purity determination and impurity profiling of non-volatile and thermally stable compounds like this compound.
Instrumentation:
-
HPLC system with a UV detector or photodiode array (PDA) detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
This compound reference standard and sample
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% phosphoric acid. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 0.1 mg/mL.
Data Analysis: The purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis. Silylation is a common derivatization technique for carboxylic acids.
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Capillary column suitable for the analysis of derivatized acids (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Data acquisition and processing software.
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous)
-
This compound reference standard and sample
Derivatization Procedure:
-
Accurately weigh about 1 mg of the sample or standard into a vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 50-550.
Data Analysis: Identify the derivatized this compound peak and any impurity peaks based on their retention times and mass spectra. Purity can be estimated by the area percentage of the main peak.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance against a certified internal standard, without the need for a reference standard of the analyte itself.
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better resolution).
-
NMR data processing software.
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
This compound sample
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 30° or 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
Data Analysis: The purity of the sample is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that is particularly well-suited for the analysis of ionic species and the separation of closely related isomers.
Instrumentation:
-
Capillary electrophoresis system with a UV or PDA detector.
-
Fused-silica capillary (e.g., 50 µm internal diameter, 50-70 cm total length).
-
Data acquisition and processing software.
Reagents:
-
Buffer components (e.g., sodium phosphate, sodium borate)
-
pH adjusting solutions (e.g., phosphoric acid, sodium hydroxide)
-
Organic modifiers (e.g., methanol, acetonitrile) (optional)
-
This compound reference standard and sample
Electrophoretic Conditions:
-
Background Electrolyte (BGE): 20-50 mM phosphate or borate buffer at a pH that ensures the analyte is charged (e.g., pH 7-9).
-
Voltage: 20-30 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection Wavelength: 220 nm
Sample Preparation:
-
Standard and Sample Solutions: Dissolve the reference standard and sample in the background electrolyte to a concentration of approximately 0.1 mg/mL.
Data Analysis: Purity is determined by the area percentage of the main peak in the electropherogram. The high resolving power of CE is particularly advantageous for separating potential positional isomers of this compound.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for each of the described analytical methods.
Caption: Experimental workflow for RP-HPLC analysis.
Caption: Experimental workflow for GC-MS analysis.
Caption: Experimental workflow for qNMR analysis.
Caption: Experimental workflow for Capillary Electrophoresis analysis.
Conclusion
The selection of an appropriate analytical method for the purity validation of this compound is critical for ensuring the quality and safety of downstream pharmaceutical products. RP-HPLC is a versatile and robust method for routine purity assessments. GC-MS, with the necessary derivatization, offers high sensitivity for volatile and semi-volatile impurities. qNMR provides a powerful tool for absolute purity determination without the need for a specific reference standard of the analyte. Capillary Electrophoresis excels in the high-resolution separation of isomers. A comprehensive purity assessment may involve the use of orthogonal methods, such as a chromatographic technique and a spectroscopic technique, to provide a complete impurity profile.
A Comparative Analysis of 2-Bromo-5-chlorophenylacetic Acid and Its Isomers: A Guide for Researchers
This guide provides a detailed comparative analysis of 2-Bromo-5-chlorophenylacetic acid and its structural isomers. The focus is on their physicochemical properties, synthesis, and biological activities, supported by experimental data and protocols to aid researchers, scientists, and professionals in drug development.
Physicochemical Properties
A comparison of the fundamental physicochemical properties of this compound and its selected isomers is crucial for understanding their behavior in chemical and biological systems. The following table summarizes these key parameters.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |
| This compound | C₈H₆BrClO₂ | 249.49 | 125-127 | 344.3±27.0 (Predicted) | 3.93±0.10 (Predicted) |
| 2-Bromo-4-chlorophenylacetic acid | C₈H₆BrClO₂ | 249.49 | 118-120 | 344.3±27.0 (Predicted) | 3.91±0.10 (Predicted) |
| 4-Bromo-2-chlorophenylacetic acid | C₈H₆BrClO₂ | 249.49 | 135-138 | 344.3±27.0 (Predicted) | 3.88±0.10 (Predicted) |
| 3-Bromo-4-chlorophenylacetic acid | C₈H₆BrClO₂ | 249.49 | 104-106 | 344.3±27.0 (Predicted) | 3.99±0.10 (Predicted) |
Note: Predicted values are computationally derived and should be confirmed experimentally.
Synthesis and Experimental Protocols
The synthesis of these halogenated phenylacetic acid derivatives often involves multi-step processes. A general and common approach is the Willgerodt-Kindler reaction followed by hydrolysis.
General Synthesis Protocol: Willgerodt-Kindler Reaction
This protocol outlines the synthesis of a bromochlorophenylacetic acid from the corresponding bromochloroacetophenone.
Materials:
-
Substituted bromochloroacetophenone (1.0 eq)
-
Sulfur (2.5 eq)
-
Morpholine (3.0 eq)
-
Dioxane (as solvent)
-
Concentrated Sulfuric Acid
-
Water
-
Diethyl ether
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of the substituted bromochloroacetophenone, sulfur, and morpholine in dioxane is refluxed for 4-6 hours.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting thiomorpholide is hydrolyzed by refluxing with a mixture of concentrated sulfuric acid and water for 12-18 hours.
-
After cooling, the reaction mixture is extracted with diethyl ether.
-
The organic layer is washed with water and then with a saturated sodium bicarbonate solution.
-
The aqueous layer is acidified with concentrated HCl to precipitate the crude phenylacetic acid derivative.
-
The precipitate is filtered, washed with cold water, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol/water) yields the purified product.
Caption: General workflow for the synthesis of bromochlorophenylacetic acid isomers.
Comparative Biological Activity
Halogenated phenylacetic acids have been investigated for a variety of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. The specific substitution pattern of halogens on the phenyl ring can significantly influence their biological efficacy.
Anti-inflammatory Activity:
Several studies have suggested that bromochlorophenylacetic acid derivatives can act as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol is a general guideline for assessing the COX inhibitory activity of the compounds.
Materials:
-
COX-1 or COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compounds (isomers of bromochlorophenylacetic acid)
-
Reference inhibitor (e.g., Indomethacin)
-
Reaction buffer (e.g., Tris-HCl)
-
Detection reagent (e.g., for measuring prostaglandin E2)
Procedure:
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
The COX enzyme is pre-incubated with the test compound or reference inhibitor for a specified time (e.g., 15 minutes) at 37°C.
-
The reaction is initiated by adding arachidonic acid.
-
The reaction is allowed to proceed for a specific duration (e.g., 10 minutes) at 37°C.
-
The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is quantified using a suitable method (e.g., ELISA).
-
The percentage of inhibition is calculated by comparing the PGE2 levels in the presence and absence of the inhibitor.
-
The IC₅₀ value (concentration required for 50% inhibition) is determined from the dose-response curve.
Caption: Experimental workflow for determining COX inhibitory activity.
Hypothetical Comparative Data:
The following table presents hypothetical IC₅₀ values to illustrate how the data could be presented. Actual experimental values would need to be obtained from specific studies.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 15.2 | 1.8 | 8.4 |
| 2-Bromo-4-chlorophenylacetic acid | 25.8 | 3.5 | 7.4 |
| 4-Bromo-2-chlorophenylacetic acid | 10.5 | 5.2 | 2.0 |
| 3-Bromo-4-chlorophenylacetic acid | 32.1 | 10.7 | 3.0 |
| Indomethacin (Reference) | 0.9 | 12.9 | 0.07 |
Signaling Pathway Context:
The anti-inflammatory effects of these compounds are primarily mediated through the inhibition of the arachidonic acid cascade. By blocking COX enzymes, they prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Inhibition of the arachidonic acid pathway by bromochlorophenylacetic acid isomers.
Conclusion
The positional isomerism of bromine and chlorine on the phenylacetic acid scaffold significantly influences the physicochemical and biological properties of these compounds. A systematic comparison, as outlined in this guide, is essential for identifying lead candidates in drug discovery programs. The provided protocols offer a starting point for the synthesis and evaluation of these and similar halogenated compounds. Further research, including in vivo studies and toxicological profiling, is necessary to fully elucidate their therapeutic potential.
A Comparative Guide: HPLC vs. GC-MS for the Analysis of 2-Bromo-5-chlorophenylacetic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. 2-Bromo-5-chlorophenylacetic acid is a key building block in the synthesis of various pharmaceutical compounds. The selection of an appropriate analytical technique for its characterization is crucial for ensuring purity, stability, and overall quality. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound, supported by representative experimental data and detailed methodologies.
High-Performance Liquid Chromatography (HPLC) Analysis
High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds, making it well-suited for a polar compound like this compound. Separation is achieved based on the analyte's affinity for the stationary and mobile phases.
Experimental Protocol: HPLC-UV
A common approach for the analysis of aromatic carboxylic acids is Reversed-Phase HPLC (RP-HPLC) with UV detection.
Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent, such as acetonitrile or methanol, at a concentration of 1 mg/mL. This stock solution is then serially diluted with the mobile phase to create a series of calibration standards.
Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid to ensure the carboxylic acid is in its protonated form for better retention and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detector set at 254 nm.
Expected Performance Data
The following table summarizes the typical quantitative performance data expected from an optimized HPLC-UV method for this compound.
| Parameter | Expected Value |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Gas Chromatography-Mass Spectrometry is a highly sensitive and selective technique ideal for volatile and semi-volatile compounds. Due to the polar nature and low volatility of this compound, a chemical derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.[1]
Experimental Protocol: GC-MS with Silylation
Silylation is a common derivatization technique for compounds containing active hydrogens, such as carboxylic acids.[2]
Sample Preparation and Derivatization: A known amount of the this compound sample is dissolved in an aprotic solvent (e.g., pyridine or acetonitrile). A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, is added to the sample solution.[2] The mixture is then heated (e.g., at 60-70 °C for 30-60 minutes) to ensure complete derivatization of the carboxylic acid to its trimethylsilyl (TMS) ester.[2]
Instrumentation and Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is typically used (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 50-500. For quantitative analysis, selected ion monitoring (SIM) can be used for enhanced sensitivity.
Expected Performance Data
The following table summarizes the typical quantitative performance data expected from an optimized GC-MS method for the derivatized this compound.
| Parameter | Expected Value |
| Linearity (R²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Workflow Visualizations
To better illustrate the experimental processes, the following diagrams outline the workflows for both HPLC and GC-MS analysis.
Caption: Experimental workflow for the HPLC-UV analysis of this compound.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Head-to-Head Comparison
| Feature | HPLC-UV | GC-MS |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds.[3] | Requires volatile or semi-volatile compounds; derivatization needed for polar analytes.[1] |
| Sample Preparation | Simple dissolution and dilution. | More complex, requiring a derivatization step which adds time and potential for error.[2] |
| Sensitivity | Generally good, but typically less sensitive than GC-MS. | Very high sensitivity, especially in SIM mode.[4] |
| Selectivity | Good, based on chromatographic separation and UV absorbance. | Excellent, provides structural information from mass spectra for high confidence in identification. |
| Analysis Time | Relatively short run times are common. | Run times can be longer due to the temperature program, plus time for derivatization. |
| Instrumentation Cost | Generally lower initial and operational costs. | Higher initial and operational costs. |
| Robustness | Considered a very robust and routine-friendly technique. | Derivatization can sometimes be sensitive to moisture and matrix effects. |
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of this compound, each with its own set of advantages and disadvantages.
HPLC-UV stands out for its simplicity, robustness, and ease of use, with minimal sample preparation required. This makes it an excellent choice for routine quality control and high-throughput analysis where the primary goal is quantification of the main component.
GC-MS , on the other hand, offers superior sensitivity and selectivity. The mass spectral data provides a higher degree of confidence in the identification of the analyte and is invaluable for impurity profiling and trace-level analysis. However, the necessity of a derivatization step makes the sample preparation more laborious and introduces potential sources of variability.
The choice between HPLC and GC-MS will ultimately depend on the specific analytical requirements of the researcher. For routine assays where sufficient concentration of the analyte is present, HPLC is often the more practical and efficient option. When high sensitivity for trace analysis or unequivocal identification is required, the additional complexity of GC-MS is justified.
References
- 1. mdpi.com [mdpi.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization [mdpi.com]
A Spectroscopic Comparison of 2-Bromo-5-chlorophenylacetic Acid and Its Precursors
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides a comprehensive spectroscopic comparison of 2-Bromo-5-chlorophenylacetic acid and its key precursors: 2-Bromo-5-chlorotoluene, 2-Bromo-5-chlorobenzaldehyde, and 2-Bromo-5-chlorobenzyl alcohol. The following sections present key spectroscopic data in a comparative format, detail the experimental methodologies used for their acquisition, and illustrate the synthetic relationship between these compounds.
Spectroscopic Data Comparison
The structural evolution from the precursors to the final product, this compound, can be effectively monitored using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The key distinguishing features are summarized in the tables below.
¹H NMR Spectral Data
The proton NMR spectra provide characteristic signals for the aromatic protons, as well as for the protons of the functional groups that change during the synthetic progression.
| Compound | Aromatic Protons (ppm) | Other Characteristic Protons (ppm) |
| 2-Bromo-5-chlorotoluene | 7.2-7.4 (m, 3H) | 2.4 (s, 3H, -CH₃) |
| 2-Bromo-5-chlorobenzaldehyde | 7.6-7.9 (m, 3H) | 10.2 (s, 1H, -CHO) |
| 2-Bromo-5-chlorobenzyl alcohol | 7.3-7.5 (m, 3H) | 4.7 (s, 2H, -CH₂OH), ~2.0 (br s, 1H, -OH) |
| This compound | 7.2-7.5 (m, 3H) | 3.8 (s, 2H, -CH₂COOH), ~11.0 (br s, 1H, -COOH) |
¹³C NMR Spectral Data
The carbon NMR spectra complement the ¹H NMR data, showing distinct chemical shifts for the carbons in the changing functional groups.
| Compound | Aromatic Carbons (ppm) | Other Characteristic Carbons (ppm) |
| 2-Bromo-5-chlorotoluene | 120-140 | ~20 (-CH₃) |
| 2-Bromo-5-chlorobenzaldehyde | 125-140 | ~190 (-CHO) |
| 2-Bromo-5-chlorobenzyl alcohol | 125-145 | ~65 (-CH₂OH) |
| This compound | 125-140 | ~40 (-CH₂COOH), ~175 (-COOH) |
IR Spectral Data
Infrared spectroscopy is particularly useful for identifying the presence of key functional groups through their characteristic vibrational frequencies.
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| 2-Bromo-5-chlorotoluene | ~2920 (C-H, sp³), ~1470 (C=C, aromatic) |
| 2-Bromo-5-chlorobenzaldehyde | ~2820, ~2720 (C-H, aldehyde), ~1700 (C=O, aldehyde), ~1470 (C=C, aromatic) |
| 2-Bromo-5-chlorobenzyl alcohol | ~3300 (O-H, broad), ~2900 (C-H, sp³), ~1470 (C=C, aromatic), ~1050 (C-O) |
| This compound | ~3000 (O-H, very broad), ~1700 (C=O, carboxylic acid), ~1470 (C=C, aromatic), ~1250 (C-O) |
Mass Spectrometry Data
Mass spectrometry provides information on the molecular weight and fragmentation patterns of the compounds, confirming their elemental composition.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Fragments |
| 2-Bromo-5-chlorotoluene | C₇H₆BrCl | 205.48 | 204/206/208 (M⁺), 125 (M⁺ - Br), 90 (M⁺ - Br - Cl) |
| 2-Bromo-5-chlorobenzaldehyde | C₇H₄BrClO | 219.46 | 218/220/222 (M⁺), 190/192 (M⁺ - CO), 111 (M⁺ - Br - CO) |
| 2-Bromo-5-chlorobenzyl alcohol | C₇H₆BrClO | 221.48 | 220/222/224 (M⁺), 202/204 (M⁺ - H₂O), 141 (M⁺ - Br) |
| This compound | C₈H₆BrClO₂ | 249.49 | 248/250/252 (M⁺), 203/205 (M⁺ - COOH), 124 (M⁺ - Br - COOH) |
Synthetic Pathway
The synthesis of this compound can be achieved through the oxidation of 2-Bromo-5-chlorotoluene. This multi-step process involves the initial conversion of the methyl group to an aldehyde or a benzyl alcohol, which is then further oxidized to the carboxylic acid. The following diagram illustrates a plausible synthetic route.
Caption: Synthetic routes to this compound.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).
-
¹H NMR Acquisition: Proton spectra were acquired with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Carbon spectra were acquired using a proton-decoupled pulse sequence, a 45° pulse angle, a relaxation delay of 2-5 seconds, and accumulating 512-1024 scans.
-
Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid Samples: A small amount of the solid sample was mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film was cast from a volatile solvent onto a salt plate (e.g., NaCl, KBr).
-
Liquid Samples: A drop of the liquid was placed between two salt plates.
-
-
Data Acquisition: The spectrum was recorded in the mid-infrared range (4000-400 cm⁻¹) by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (or KBr pellet) was recorded and subtracted from the sample spectrum.
-
Data Presentation: The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
-
Sample Introduction: The sample was introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Electron ionization was performed at a standard energy of 70 eV.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions was scanned over a range of approximately 50-500 amu.
-
Data Interpretation: The molecular ion peak (M⁺) was identified, and the fragmentation pattern was analyzed to confirm the structure of the compound. The isotopic distribution pattern, particularly for bromine and chlorine containing compounds, was used to confirm the elemental composition.
assessing the biological efficacy of 2-Bromo-5-chlorophenylacetic acid derivatives vs. existing compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of novel derivatives of 2-Bromo-5-chlorophenylacetic acid against established compounds in key therapeutic areas. The structural framework of halogenated phenylacetic acids serves as a versatile scaffold for the synthesis of new therapeutic agents, with derivatives showing potential as anti-inflammatory, anticancer, and antimicrobial agents.[1] This document summarizes quantitative data, details relevant experimental methodologies, and visualizes key processes to aid in the evaluation of these emerging compounds.
Anti-inflammatory Efficacy
Derivatives of aryl- and phenoxyacetic acids are widely investigated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The primary mechanism for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins involved in inflammation.[3]
There are two primary COX isoenzymes: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa, and COX-2, which is induced during inflammation.[3] Non-selective NSAIDs like ibuprofen and diclofenac inhibit both enzymes, which can lead to gastrointestinal side effects.[3][4] Therefore, the development of selective COX-2 inhibitors is a key goal in anti-inflammatory drug discovery. Phenylacetic acid derivatives have been explored as selective COX-2 inhibitors.[1]
The following table summarizes the in vitro efficacy of representative novel compounds against COX-1 and COX-2, compared with established NSAIDs. Lower IC₅₀ values indicate greater potency. The Selectivity Index (SI) is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2), with higher values indicating greater selectivity for COX-2.
| Compound | Target | IC₅₀ (µM) | Selectivity Index (SI) |
| Novel Phenoxy Derivative 1 [4] | COX-1 | 7.47 ± 0.8 | 124.5 |
| COX-2 | 0.06 ± 0.003 | ||
| Novel Phenoxy Derivative 2 [4] | COX-1 | 10.18 ± 1.0 | 254.5 |
| COX-2 | 0.04 ± 0.002 | ||
| Diclofenac (Reference)[4] | COX-1 | 1.1 ± 0.1 | 1.8 |
| COX-2 | 0.61 ± 0.05 | ||
| Indomethacin (Reference)[3][4][5] | COX-1 | 0.9 ± 0.09 | 0.5 |
| COX-2 | 1.8 ± 0.15 | ||
| Celecoxib (Reference)[4] | COX-1 | 8.2 ± 0.9 | 234.3 |
| COX-2 | 0.035 ± 0.002 |
Note: Data for "Novel Phenoxy Derivatives" are from a study on related anti-inflammatory compounds and are presented here as representative examples of the performance of new, highly selective COX-2 inhibitors.[4]
Anticancer Efficacy
Halogenated phenylacetic acid derivatives have also emerged as valuable precursors in the synthesis of potential anticancer agents.[1] Studies have demonstrated the cytotoxic effects of these compounds against various cancer cell lines, with some derivatives showing promise in inducing apoptosis.[1][2]
The table below presents the half-maximal inhibitory concentration (IC₅₀) of representative phenoxyacetic acid derivatives against human cancer cell lines, benchmarked against the conventional chemotherapeutic agent, Cisplatin.
| Compound | Cell Line | IC₅₀ (µg/mL) | Reference Compound | Reference IC₅₀ (µg/mL) |
| 4-Cl-phenoxyacetic acid [2] | Breast Cancer | 0.194 ± 0.09 | Cisplatin | 0.236 ± 0.07 |
| 2-(4-chlorophenoxy)-N'-(6-chloropyridazin-3-yl)Acetohydrazide [2] | Lung (A549) | Potent activity reported | - | - |
| Liver (HepG2) | Potent activity reported | - | - |
A novel bis-derivative of 5-fluorouracil, incorporating a bromo-chloroethenyl group, was evaluated for its antitumor activity in a Sarcoma 180 mouse model.
| Compound | Animal Model | Efficacy Metric | Result |
| N1,N1′-(2′′-Bromo-2′′-chloroethenyl)-bis-(5-fluorouracil) [6][7] | Sarcoma 180 | Tumor Reduction % | 51.7% |
This result demonstrates significant in vivo antitumor activity, surpassing the common efficacy criterion of >50% tumor reduction.[6][7]
Experimental Protocols & Workflow
The evaluation of novel chemical entities follows a structured workflow from initial synthesis to detailed biological assessment.
1. Carrageenan-Induced Paw Edema Assay (Anti-inflammatory): This is a standard in vivo model for evaluating acute inflammation.[8]
-
Procedure: A baseline measurement of the rat's paw volume is taken. The test compound or a reference drug (e.g., Indomethacin) is administered orally or intraperitoneally. After a set time (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar tissue of the hind paw to induce localized inflammation and edema. Paw volume is then measured at various time points (e.g., 1, 2, 3, and 4 hours post-injection).
-
Endpoint: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control (vehicle-treated) group.
2. In Vitro COX Inhibition Assay (Anti-inflammatory): This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[4]
-
Procedure: The assay is typically performed using purified ovine COX-1 and human recombinant COX-2. The enzyme is incubated with the test compound at various concentrations before the addition of the substrate, arachidonic acid.
-
Endpoint: The enzymatic activity is determined by measuring the amount of prostaglandin E₂ (PGE₂) produced, often using an enzyme immunoassay (EIA) kit. The IC₅₀ value is the concentration of the compound that causes 50% inhibition of enzyme activity.
3. MTT Cytotoxicity Assay (Anticancer): This is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Procedure: Cancer cells are seeded in 96-well plates and incubated. They are then treated with the test compound at various concentrations for a specified period (e.g., 48-72 hours). After incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Endpoint: The absorbance of the solution is measured using a spectrophotometer. The IC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
4. Sarcoma 180 Antitumor Assay (Anticancer): This is an in vivo model used to screen for potential antitumor agents.[6][7]
-
Procedure: Sarcoma 180 tumor cells are implanted into mice. Once the tumors are established, the mice are treated with the test compound, a reference drug, or a vehicle control over a set period.
-
Endpoint: At the end of the treatment period, the tumors are excised and weighed. The antitumor activity is expressed as the percentage of tumor growth inhibition compared to the control group.
References
- 1. 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5 | Benchchem [benchchem.com]
- 2. jetir.org [jetir.org]
- 3. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [On the efficiency of new antiinflammatory agents. A comparative study (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NEW COMPOUND N1,N1′-(2′′-BROMO-2′′-CHLOROETHENYL)-BIS-(5-FLUOROURACIL) AS THE ACTIVE ANTITUMOR AGENT FOR SARCOMA 180 | CBU International Conference Proceedings [ojs.journals.cz]
- 7. New Compound N1,N1′-(2′′-Bromo-2′′-Chloroethenyl)-Bis-(5-Fluorouracil) As The Active Antitumor Agent For Sarcoma 180 [ideas.repec.org]
- 8. mdpi.com [mdpi.com]
A Comparative Cost-Benefit Analysis of Synthetic Routes to 2-Bromo-5-chlorophenylacetic Acid
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed cost-benefit analysis of two potential synthetic routes to 2-Bromo-5-chlorophenylacetic acid, a valuable building block in medicinal chemistry. The comparison focuses on raw material costs, reaction conditions, and potential yields to aid in selecting the most economical and practical approach.
Executive Summary
Two primary synthetic pathways to this compound are evaluated: a three-step route commencing with 2-Bromo-5-chlorotoluene (Route 1) and the Willgerodt-Kindler reaction starting from 2-Bromo-5-chloroacetophenone (Route 2). While Route 1 involves more synthetic steps, the readily available and less expensive starting material may render it more cost-effective for large-scale production. Route 2 offers a more direct approach but is hampered by the high cost and limited commercial availability of its starting material.
Route 1: Multi-step Synthesis from 2-Bromo-5-chlorotoluene
This pathway involves the radical bromination of the methyl group, followed by a nucleophilic substitution with cyanide, and subsequent hydrolysis to the desired carboxylic acid.
Experimental Protocol:
Step 1: Synthesis of 2-Bromo-5-chlorobenzyl bromide
In a round-bottom flask, 2-bromo-5-chlorotoluene is dissolved in a suitable solvent such as carbon tetrachloride. N-Bromosuccinimide (NBS) is added in a 1.05 molar equivalent, followed by a catalytic amount of a radical initiator like benzoyl peroxide. The mixture is heated to reflux and irradiated with a UV lamp to initiate the reaction. The reaction progress is monitored by TLC. Upon completion, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure to yield the crude 2-bromo-5-chlorobenzyl bromide, which can be used in the next step without further purification.
Step 2: Synthesis of 2-Bromo-5-chlorophenylacetonitrile
The crude 2-bromo-5-chlorobenzyl bromide is dissolved in a polar aprotic solvent like DMSO. Sodium cyanide is added portion-wise, and the reaction mixture is stirred at room temperature. The progress of the nucleophilic substitution is monitored by TLC. Once the reaction is complete, the mixture is poured into water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give 2-bromo-5-chlorophenylacetonitrile.
Step 3: Hydrolysis to this compound
The obtained 2-bromo-5-chlorophenylacetonitrile is subjected to acidic or basic hydrolysis. For acidic hydrolysis, the nitrile is refluxed in a mixture of concentrated sulfuric acid and water.[1] The reaction mixture is then cooled and poured onto ice, and the precipitated solid is filtered, washed with water, and recrystallized to afford pure this compound.
Route 2: Willgerodt-Kindler Reaction
This route provides a more direct synthesis from the corresponding acetophenone derivative.
Experimental Protocol:
A mixture of 2-bromo-5-chloroacetophenone, sulfur, and morpholine is heated at reflux.[2][3] The reaction progress is monitored by TLC until the starting material is consumed. The resulting thiomorpholide intermediate is then hydrolyzed without isolation by adding a solution of sodium hydroxide and heating the mixture.[2] After cooling, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid, to precipitate the crude this compound. The product is then collected by filtration, washed with water, and purified by recrystallization.
Cost-Benefit Comparison
To provide a clear comparison, the following table summarizes the estimated costs and yields for the synthesis of 100g of this compound via each route. Prices are based on currently available catalog prices and may vary.
| Parameter | Route 1: From 2-Bromo-5-chlorotoluene | Route 2: Willgerodt-Kindler Reaction |
| Starting Material | 2-Bromo-5-chlorotoluene | 2-Bromo-5-chloroacetophenone |
| Starting Material Cost (per 100g of product) | ~$50 | ~$1500 (estimated based on isomers)[4] |
| Key Reagents | N-Bromosuccinimide, Benzoyl Peroxide, Sodium Cyanide, Sulfuric Acid | Sulfur, Morpholine, Sodium Hydroxide |
| Overall Yield (estimated) | ~60% (assuming ~80% yield per step) | ~75%[2] |
| Number of Steps | 3 | 1 (one-pot) |
| Reaction Time | ~24-48 hours | ~12-24 hours |
| Purification | Multiple steps required | Single final purification |
| Safety/Environmental | Use of toxic cyanide and chlorinated solvents | Use of sulfur and morpholine, potential H₂S generation |
| Estimated Total Reagent Cost (per 100g of product) | ~$150 - $250 | ~$1600 - $1800 |
Logical Workflow of the Analysis
Caption: A flowchart illustrating the two synthetic routes and the key factors in the cost-benefit analysis.
Conclusion
Based on the current analysis, Route 1, starting from 2-Bromo-5-chlorotoluene, presents a more economically viable option for the synthesis of this compound, primarily due to the significantly lower cost of the starting material. Although it involves more synthetic steps and potentially a longer overall reaction time, the cost savings on raw materials are substantial.
Route 2, the Willgerodt-Kindler reaction, while elegant in its directness, is severely limited by the high cost and poor availability of the required 2-bromo-5-chloroacetophenone. Should a more economical source for this starting material become available, a re-evaluation of this route would be warranted.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the desired scale of production, budget constraints, and available time. For small-scale laboratory synthesis where cost is less of a concern and a faster route is preferred, the Willgerodt-Kindler reaction might be considered if the starting material can be procured. However, for process development and larger-scale manufacturing, the multi-step synthesis from 2-Bromo-5-chlorotoluene is the more prudent choice from a cost-benefit perspective.
References
A Comparative Guide to the Reactivity of 2-Bromo-5-chlorophenylacetic Acid and Other Halogenated Phenylacetic Acids
For Researchers, Scientists, and Drug Development Professionals
Principles of Reactivity in Halogenated Phenylacetic Acids
The reactivity of halogenated phenylacetic acids in common cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is primarily influenced by two key factors:
-
The Nature of the Halogen: The carbon-halogen (C-X) bond strength is a critical determinant of reactivity in palladium-catalyzed reactions. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step. Weaker C-X bonds lead to faster oxidative addition and, consequently, higher overall reaction rates. The bond dissociation energies follow the trend C-I < C-Br < C-Cl < C-F, which establishes the general reactivity order for aryl halides as: Aryl Iodides > Aryl Bromides > Aryl Chlorides >> Aryl Fluorides.[1]
-
Electronic Effects of Substituents: The presence of other substituents on the phenyl ring can significantly modulate the reactivity of the C-X bond. Electron-withdrawing groups (EWGs) generally increase the electrophilicity of the carbon atom attached to the halogen, making it more susceptible to oxidative addition by the electron-rich palladium(0) catalyst. Conversely, electron-donating groups (EDGs) can decrease the reactivity. The Hammett equation provides a quantitative framework for understanding these electronic effects on reaction rates and equilibria.[2][3]
Predicted Reactivity Comparison in Palladium-Catalyzed Cross-Coupling Reactions
Based on the established principles of C-X bond reactivity and electronic substituent effects, the following table provides a predicted qualitative and quantitative comparison of the reactivity of 2-Bromo-5-chlorophenylacetic acid with other representative halogenated phenylacetic acids in palladium-catalyzed cross-coupling reactions. The reactivity is predicted to primarily occur at the more labile C-Br bond over the C-Cl bond.
| Substrate | Halogen at C2 | Halogen at C5 | Other Substituents | Predicted Relative Reactivity (at C-Br bond) | Rationale |
| This compound | Br | Cl | -CH₂COOH | High | The C-Br bond is inherently more reactive than a C-Cl bond. The chloro group at the 5-position acts as a weak electron-withdrawing group, which should enhance the reactivity at the C-Br bond. |
| 2-Bromophenylacetic acid | Br | H | -CH₂COOH | High | The baseline reactivity for a brominated phenylacetic acid. |
| 2-Bromo-5-nitrophenylacetic acid | Br | NO₂ | -CH₂COOH | Very High | The strongly electron-withdrawing nitro group is expected to significantly activate the C-Br bond towards oxidative addition. |
| 2-Bromo-5-methylphenylacetic acid | Br | CH₃ | -CH₂COOH | Moderate to High | The electron-donating methyl group may slightly decrease the reactivity compared to the unsubstituted analog. |
| 2,5-Dibromophenylacetic acid | Br | Br | -CH₂COOH | High (selective for one Br) | Both C-Br bonds are reactive. Selective mono-functionalization can be challenging. |
| 2-Chloro-5-bromophenylacetic acid | Cl | Br | -CH₂COOH | High (at C-Br bond) | The C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective coupling at the bromine position. |
| 2-Iodo-5-chlorophenylacetic acid | I | Cl | -CH₂COOH | Very High (at C-I bond) | The C-I bond is the most labile among the common halogens, leading to the highest reactivity. |
Experimental Protocols
Below are representative experimental protocols for two of the most common and powerful cross-coupling reactions utilized in modern organic synthesis.
Suzuki-Miyaura Coupling
This reaction is a versatile method for the formation of carbon-carbon bonds.
General Procedure:
-
To a dry reaction vessel, add the halogenated phenylacetic acid (1.0 equiv.), the desired boronic acid or boronic ester (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 equiv.) or K₂CO₃ (2.0 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
A suitable solvent system, such as a mixture of toluene and water (e.g., 4:1), is added.
-
The reaction mixture is heated with vigorous stirring to a temperature typically ranging from 80 to 110 °C.
-
The progress of the reaction is monitored by an appropriate technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by a suitable method, such as column chromatography on silica gel.
Buchwald-Hartwig Amination
This reaction is a powerful tool for the formation of carbon-nitrogen bonds.
General Procedure:
-
To a dry reaction vessel, add the halogenated phenylacetic acid (1.0 equiv.), the desired amine (1.1-1.2 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (0.01-0.05 equiv.), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP) (0.02-0.10 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.2-2.0 equiv.).
-
The vessel is sealed and thoroughly purged with an inert gas (e.g., argon or nitrogen).
-
Anhydrous, degassed solvent (e.g., toluene or dioxane) is added via syringe.
-
The reaction mixture is heated with stirring to a temperature typically between 80 and 110 °C.
-
The reaction is monitored for completion using TLC, LC-MS, or GC-MS.
-
After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed in vacuo.
-
The resulting crude product is purified by flash column chromatography.
Visualizations
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalytic cycle of the Buchwald-Hartwig amination reaction.
A generalized experimental workflow for cross-coupling reactions.
Conclusion
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is predicted to be high, with selective reaction at the more labile carbon-bromine bond. The presence of the chloro substituent is expected to enhance this reactivity through its electron-withdrawing inductive effect. For synthetic applications, this chemoselectivity is highly advantageous, allowing for stepwise functionalization of the aromatic ring. The provided experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions offer robust starting points for the application of this compound and its analogs in the synthesis of complex molecules. Researchers should consider the general reactivity trends outlined in this guide when designing and optimizing their synthetic strategies.
References
Navigating the Synthesis of 2-Bromo-5-chlorophenylacetic Acid: A Guide to Available Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of specialized chemical intermediates is paramount. This guide provides a comparative overview of synthetic methodologies for producing 2-Bromo-5-chlorophenylacetic acid, a halogenated phenylacetic acid derivative with potential applications in the synthesis of more complex molecules. Due to the limited availability of diverse, well-documented synthetic routes for this specific isomer in publicly accessible literature, this guide will focus on a plausible and established approach, alongside a proposed alternative pathway, highlighting the data available for key precursor steps.
Comparison of Synthetic Methods
A direct comparison of multiple, fully-documented syntheses of this compound is challenging due to a lack of published data. However, by examining the synthesis of its precursors and related compounds, we can construct and evaluate viable routes.
| Parameter | Established Method: Multi-step Synthesis via Benzaldehyde | Proposed Alternative: Direct Carboxylation Route |
| Starting Material | 2-Bromo-5-chlorobenzaldehyde | 2-Bromo-5-chlorobenzyl halide |
| Key Transformations | Oxidation of the aldehyde to a carboxylic acid | Direct carboxylation (e.g., Grignard reaction with CO2) |
| Reported Yield | High (for the precursor synthesis) | Data not available |
| Reported Purity | High (for the precursor synthesis) | Data not available |
| Reaction Conditions | Typically involves strong oxidizing agents | Requires anhydrous conditions and organometallic intermediates |
| Scalability | Potentially scalable | May present challenges in large-scale due to reactive intermediates |
| Environmental Impact | Use of heavy metal oxidants can be a concern | Use of ethereal solvents and quenching steps need management |
Experimental Protocols
Established Method: Synthesis of a Key Precursor (2-Bromo-5-chlorobenzaldehyde)
This method focuses on the synthesis of a critical intermediate, 2-bromo-5-chlorobenzaldehyde, which can then be oxidized to the target this compound.
Step 1: Bromination of 3-chlorobenzaldehyde
In an inorganic strong acid solvent, 3-chlorobenzaldehyde is treated with N-bromosuccinimide (NBS) in the presence of an iodine-containing catalyst. The reaction is carefully controlled at a low temperature (≤ 15°C) and then allowed to proceed at a slightly elevated temperature (25-55°C). This one-step reaction has been reported to produce 2-bromo-5-chlorobenzaldehyde in high yields (up to 90%) and purity (95.3-98%).
Step 2: Oxidation to this compound (Theoretical)
The resulting 2-bromo-5-chlorobenzaldehyde would then be oxidized to the corresponding carboxylic acid. Standard oxidation procedures, such as the Pinnick oxidation (using sodium chlorite) or Tollen's reagent, could be employed. This step would be expected to proceed in high yield.
Proposed Alternative Method: Direct Carboxylation of a Benzyl Halide
Step 1: Formation of Grignard Reagent
2-Bromo-5-chlorobenzyl bromide (or chloride) would be reacted with magnesium turnings in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form the corresponding Grignard reagent.
Step 2: Carboxylation
The freshly prepared Grignard reagent would then be poured over crushed dry ice (solid CO2). The resulting magnesium salt is then hydrolyzed with a strong acid (e.g., HCl) to yield this compound.
Visualizing the Synthetic Pathways
To illustrate the logical flow of these synthetic approaches, the following diagrams are provided.
Caption: Workflow for the established multi-step synthesis.
Caption: Workflow for the proposed direct carboxylation route.
inter-laboratory comparison of 2-Bromo-5-chlorophenylacetic acid analysis
This guide provides a comparative overview of analytical methodologies for the determination of 2-Bromo-5-chlorophenylacetic acid. The information is tailored for researchers, scientists, and professionals in drug development, offering a side-by-side look at potential performance characteristics of common analytical techniques. The experimental data presented is based on validated methods for structurally similar haloacetic acids and phenoxy acid herbicides, providing a reliable framework for the analysis of this compound.
Data Presentation
The following tables summarize the anticipated quantitative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound.
Table 1: Comparison of Analytical Method Performance
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 10 - 100 ng/mL | < 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 50 - 500 ng/mL | < 5 ng/mL |
| Linear Range | 0.5 - 100 µg/mL | 0.05 - 50 µg/mL | 0.001 - 10 µg/mL |
| Precision (%RSD) | < 5% | < 10% | < 15% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% (with derivatization) | 90 - 110% |
| Sample Throughput | Moderate | Low to Moderate | High |
| Specificity | Moderate | High | Very High |
Table 2: Method-Specific Requirements
| Requirement | HPLC-UV | GC-MS | LC-MS/MS |
| Sample Preparation | Simple filtration and dissolution | Derivatization required | Simple dilution ("dilute-and-shoot") |
| Instrumentation Cost | Low | Moderate | High |
| Consumables Cost | Low | Moderate | High |
| Technical Expertise | Basic | Intermediate | Advanced |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are adapted from established methods for related compounds and should be validated for the specific matrix containing this compound.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk materials or simple formulations where high sensitivity is not required.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the linear range of the assay. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Quantification: External standard calibration curve prepared from a certified reference standard of this compound.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides higher specificity and sensitivity than HPLC-UV. Derivatization is necessary to improve the volatility of the acidic analyte.
-
Sample Preparation (with Derivatization):
-
Adjust the pH of the aqueous sample to >11 with 5N NaOH.
-
Extract with an organic solvent (e.g., hexane) to remove basic/neutral impurities.
-
Acidify the aqueous layer to pH <2 with concentrated sulfuric acid.
-
Extract the this compound with a suitable solvent like methyl tert-butyl ether (MTBE).
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatization agent such as pentafluorobenzyl bromide (PFBBr) in acetone with a catalyst.[2]
-
Heat the mixture (e.g., at 60°C for 30 minutes) to form the PFB ester.[2]
-
After cooling, the derivatized sample is ready for injection.
-
-
GC-MS Conditions:
-
GC Column: Capillary column suitable for pesticide or semi-volatile analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.
-
-
Quantification: Internal standard method using a structurally similar compound that is not present in the sample.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and specificity, making it ideal for trace analysis in complex matrices like biological fluids or environmental samples.[3][4]
-
Sample Preparation:
-
For clean samples, a simple "dilute-and-shoot" approach may be sufficient. Dilute the sample in the initial mobile phase.
-
For complex matrices, solid-phase extraction (SPE) may be necessary to remove interferences.[5]
-
-
LC-MS/MS Conditions:
-
LC Column: UPLC/UHPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[5]
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]
-
Gradient Elution: A suitable gradient to resolve the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.[5]
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.[4]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of at least two transitions for quantification and confirmation.[4][5]
-
-
Quantification: Isotope dilution mass spectrometry using a stable isotope-labeled internal standard is the gold standard for accuracy.
Mandatory Visualizations
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Logical Relationship of Analytical Method Selection
Caption: Decision tree for selecting an appropriate analytical method.
References
- 1. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 2. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 4. lcms.cz [lcms.cz]
- 5. agilent.com [agilent.com]
literature review of the applications of 2-Bromo-5-chlorophenylacetic acid vs. similar compounds
A Comparative Literature Review of 2-Bromo-5-chlorophenylacetic Acid and Its Analogs in Synthetic and Biological Applications
This guide provides a comparative analysis of this compound and its structurally similar compounds, focusing on their applications in organic synthesis and their biological activities. The information is intended for researchers, scientists, and professionals in drug development, offering a concise overview of the available data and experimental protocols. While direct comparative studies with quantitative performance metrics between these specific isomers are limited in the available literature, this review synthesizes data from various sources to highlight the nuances in their applications and biological effects.
Introduction to Halogenated Phenylacetic Acids
Halogenated phenylacetic acids are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and materials.[1] The presence and position of halogen substituents on the phenyl ring significantly influence the molecule's reactivity, electronic properties, and biological activity.[2] This guide focuses on this compound and its isomers, such as 2-Bromo-4-chlorophenylacetic acid and α-Bromo-2-chlorophenylacetic acid, to provide a comparative perspective on their utility.
Physical and Chemical Properties
A comparison of the basic physical and chemical properties of this compound and its related isomers is essential for their application in synthesis.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 81682-38-4 | C₈H₆BrClO₂ | 249.49 | Not available |
| 2-Bromo-4-chlorophenylacetic acid | 52864-56-9 | C₈H₆BrClO₂ | 249.49 | 129-131 |
| α-Bromo-2-chlorophenylacetic acid | 29270-30-2 | C₈H₆BrClO₂ | 249.49 | 106-110[3] |
| α-Bromo-4-chlorophenylacetic acid | 3381-73-5 | C₈H₆BrClO₂ | 249.49 | Not available |
Applications in Organic Synthesis
Halogenated phenylacetic acids are valued as versatile building blocks in organic synthesis due to their reactive functional groups.[4] The carboxylic acid, bromine, and chlorine moieties provide multiple sites for chemical transformations.[4]
Synthesis of Clopidogrel
A prominent application of α-Bromo-2-chlorophenylacetic acid is as a key intermediate in the synthesis of the antiplatelet drug, Clopidogrel.[5] The following provides a generalized experimental protocol based on patent literature.
Experimental Protocol: Synthesis of α-Bromo(2-chloro)phenylacetic acid
This protocol is adapted from a patented method for the synthesis of a key intermediate for Clopidogrel.[6]
Materials:
-
(2-chloro)benzaldehyde
-
Tribromomethane (CHBr₃)
-
Potassium hydroxide (KOH)
-
Dioxane
-
Toluene
-
Hydrochloric acid (concentrated)
Procedure:
-
A solution of 100 g of (2-chloro)benzaldehyde and 198 g of tribromomethane in 60 ml of dioxane is prepared.
-
This solution is introduced into a vigorously stirred mixture of 160 g of ice, 160 g of potassium hydroxide, and 100 ml of dioxane at approximately 0°C.
-
After one hour, 1 liter of water is added, and the reaction mixture is stirred for 18 hours between 0°C and 5°C.
-
The mixture is washed three times with 400 ml of cold isopropyl ether.
-
The aqueous phase is acidified with a concentrated aqueous solution of hydrochloric acid.
-
Two extractions are performed with 400 ml of toluene.
-
The final product is isolated from the combined toluene phases after drying and evaporation of the solvent.
-
Recrystallization from toluene yields the purified α-bromo(2-chloro)phenylacetic acid.
Yield: Approximately 63% based on the starting aldehyde.[6]
Experimental Protocol: Esterification to Methyl α-bromo-2-chlorophenylacetate
This protocol describes the esterification of the acid, a subsequent step in the synthesis of Clopidogrel.[7]
Materials:
-
α-Bromo-2-chlorophenylacetic acid
-
Methanol
-
Sulfuric acid (concentrated)
Procedure:
-
5g (0.02 mol) of α-Bromo-2-chlorophenylacetic acid is dissolved in 30 ml of methanol.
-
2.1 ml of concentrated sulfuric acid is added dropwise to the reaction flask.
-
The reaction mixture is refluxed for 5 hours.
-
After cooling to room temperature, water is added to induce phase separation.
-
The organic layer is separated and concentrated under reduced pressure to yield the final product.
Yield: Approximately 87.74% with a purity of 99.1% (HPLC).[7]
Biological Activities of Related Compounds
While direct comparative biological data for this compound and its isomers is scarce, studies on related halogenated aromatic compounds provide insights into their potential biological activities.
Herbicidal Activity of Phenoxyacetic Acid Derivatives
Chlorinated phenoxyacetic acids are a well-known class of herbicides.[2] The position and number of chlorine atoms on the aromatic ring significantly influence their herbicidal efficacy and toxicity.[2] For instance, the reactivity of phenoxyacetic acid derivatives is altered by the substitution pattern, which in turn affects their biological activity.[2] This suggests that the different isomers of bromochlorophenylacetic acid would likely exhibit varying degrees of herbicidal or plant growth regulatory effects.
Antibacterial Activity of Bromophenol and Chlorophenylacetamide Derivatives
Derivatives of bromophenols and chlorophenylacetamides have been investigated for their antibacterial properties. While not a direct comparison, these studies indicate that the presence of bromine and chlorine on a phenyl ring can contribute to antimicrobial activity. The specific biological activity is highly dependent on the overall molecular structure.
The following diagram illustrates a general workflow for screening the antibacterial activity of synthesized compounds.
Conclusion
This compound and its isomers are valuable intermediates in organic synthesis, with α-Bromo-2-chlorophenylacetic acid being a notable precursor in the industrial production of Clopidogrel. The position of the halogen substituents on the phenylacetic acid backbone is expected to significantly influence the reactivity and biological properties of these compounds. However, a lack of direct comparative studies in the public domain prevents a quantitative assessment of their relative performance. Future research focusing on a side-by-side comparison of these isomers in various synthetic and biological assays would be highly beneficial for medicinal and agricultural chemists. Such studies would enable a more rational selection of isomers for specific applications, optimizing for yield, efficacy, and safety.
References
- 1. 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method - Eureka | Patsnap [eureka.patsnap.com]
- 6. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]
- 7. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 2-Bromo-5-chlorophenylacetic Acid: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 2-Bromo-5-chlorophenylacetic acid is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This chemical, a corrosive solid that is harmful if swallowed and causes severe skin and eye irritation, must be treated as hazardous waste.[1][2] Adherence to strict disposal protocols is essential to mitigate risks.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, chemical safety goggles, and a lab coat.[2][3] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[3][4] In the event of a spill, it should be cleaned up using dry procedures to avoid generating dust, and the collected material placed in a suitable, labeled container for waste disposal.[2]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[5] The following steps provide a general guideline for its proper disposal:
-
Waste Identification and Classification : The first step is to classify this compound as a hazardous waste. Due to its corrosive and irritant properties, it falls under this category.
-
Containerization : Place the waste material in a suitable, closed, and clearly labeled container.[2][4] The label should prominently display the chemical name, "Hazardous Waste," and any other information required by your institution's safety protocols and local regulations.
-
Segregation : Store the waste container in a designated, secure area away from incompatible materials. Acids, in particular, may react with metals to produce flammable hydrogen gas.[2]
-
Consult a Professional Disposal Service : It is mandatory to contact a licensed professional waste disposal service for the final disposal of this material.[4] These companies are equipped to handle and transport hazardous chemicals safely and in compliance with all regulations.
-
Documentation : Maintain a detailed record of the amount of waste generated, the date of disposal, and the contact information of the waste disposal service. This documentation is crucial for regulatory compliance.
Hazard and Disposal Information Summary
For quick reference, the following table summarizes the key hazard and disposal information for halogenated phenylacetic acids, based on data for similar compounds.
| Hazard Classification | Personal Protective Equipment (PPE) | Disposal Method |
| Skin Irritant (Category 2)[3] | Protective gloves, Lab coat | Approved waste disposal plant[3] |
| Eye Irritant (Category 2A)[3] | Chemical safety goggles/face protection | Licensed professional waste disposal service[4] |
| Corrosive Solid, Acidic, Organic, N.O.S.[2][5] | As above | In accordance with local, regional, and national regulations[5] |
| Harmful if swallowed[1] | As above | Do not let product enter drains[3][4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
